Naphtho[1,2-b]thiophen-2-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1]benzothiol-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSRPMROPQUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Naphtho[1,2-b]thiophen-2-ylmethanol
CAS Number: 35813-68-4
Prepared by: Gemini, Senior Application Scientist
Introduction
Naphtho[1,2-b]thiophen-2-ylmethanol is a heterocyclic organic compound featuring a fused naphthyl and thiophene ring system with a hydroxymethyl substituent. This molecule belongs to the broader class of polycyclic aromatic sulfur heterocycles, a group of compounds that has garnered significant interest in the fields of medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore, often considered a bioisostere of a benzene ring, and is present in numerous FDA-approved drugs.[1][2] The fusion of this privileged scaffold with a naphthalene ring expands its steric and electronic profile, offering a unique three-dimensional structure for potential interactions with biological targets. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, and its potential applications in drug discovery, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public databases, its fundamental properties can be established. For comparative purposes, the properties of the parent compound, Naphtho[1,2-b]thiophene, are also included.
| Property | Value | Source |
| CAS Number | 35813-68-4 | [3] |
| Molecular Formula | C₁₃H₁₀OS | [3] |
| Molecular Weight | 214.28 g/mol | [3] |
| Parent Compound | Naphtho[1,2-b]thiophene | [4] |
| Parent CAS Number | 234-41-3 | [4] |
| Parent Molecular Formula | C₁₂H₈S | [4] |
| Parent Molecular Weight | 184.26 g/mol | [4] |
Synthesis Protocol: A Proposed Pathway
A plausible and efficient method for the synthesis of this compound is through the chemoselective reduction of its corresponding aldehyde, Naphtho[1,2-b]thiophene-2-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it readily reduces aldehydes to primary alcohols without affecting other potentially reducible functional groups within the aromatic system.[5][6]
Experimental Protocol: Reduction of Naphtho[1,2-b]thiophene-2-carbaldehyde
This protocol outlines a general procedure for the reduction of an aromatic aldehyde to its corresponding primary alcohol using sodium borohydride.
Materials:
-
Naphtho[1,2-b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Naphtho[1,2-b]thiophene-2-carbaldehyde in an appropriate alcohol solvent such as methanol or ethanol at room temperature with magnetic stirring.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride portion-wise. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the completion of the reaction.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure alcohol.
Causality Behind Experimental Choices:
-
Solvent: Alcohols like methanol or ethanol are chosen as they are good solvents for both the aldehyde and sodium borohydride, and they can also act as a proton source during the workup.
-
Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity, which is crucial for reducing the aldehyde group without affecting the aromatic rings.[5]
-
Quenching: The use of a mild acid source like ammonium chloride is to neutralize the reaction and decompose any unreacted hydride, preventing the formation of unwanted byproducts during workup.
Synthesis Workflow Diagram
Caption: A generalized workflow for drug discovery starting from a core scaffold.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique combination of a thiophene pharmacophore with an extended aromatic system provides a promising starting point for the development of novel therapeutic agents. While further research is required to fully elucidate its physicochemical properties and biological activities, the synthetic accessibility and the proven track record of related compounds in drug development make it a valuable scaffold for future investigation. This guide serves as a foundational resource to stimulate and support such research endeavors.
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Akbarzadeh, S., Setamdideh, D., & Alizadeh Hedayati, M. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]
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Zeynizadeh, B., & Setamdideh, D. (2005). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Journal of the Chinese Chemical Society, 52(5), 1017-1022. [Link]
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Zeynizadeh, B., & Setamdideh, D. (2007). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 51(3), 147-152. [Link]
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Mondal, S., & Jana, S. (2018). Infrared spectra of MeOH, thiophene, and the co-deposition of them at 14 K. Journal of Molecular Structure, 1157, 33-41. [Link]
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El-Gazzar, A. B. A., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. [Link]
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Arul Dhas, D., & Hubert Joe, I. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(5), 45-56. [Link]
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Al-Majid, A. M., et al. (2020). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Journal of Molecular Structure, 1202, 127275. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Naphtho[1,2-b]thiophen-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Naphtho[1,2-b]thiophen-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing from established chemical principles and spectroscopic data from analogous structures, this document offers a detailed exploration of its synthesis, characterization, and potential applications.
Introduction: The Naphtho[1,2-b]thiophene Scaffold
Naphtho[1,2-b]thiophene belongs to the family of polycyclic aromatic sulfur-containing heterocyclic compounds. The fusion of a naphthalene ring system with a thiophene moiety results in a rigid, planar structure with a unique electronic distribution. This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a hydroxymethyl group at the 2-position of the naphtho[1,2-b]thiophene core, yielding this compound, offers a reactive handle for further chemical modifications and can significantly influence the molecule's physicochemical and biological properties.
Synthesis and Purification
Proposed Synthetic Pathway:
A Spectroscopic Guide to Naphtho[1,2-b]thiophen-2-ylmethanol: Structure Elucidation for Research and Development
This technical guide provides a comprehensive overview of the expected spectroscopic data for Naphtho[1,2-b]thiophen-2-ylmethanol, a complex heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis. The insights provided herein are intended to serve as a robust reference for the synthesis, characterization, and quality control of this molecule and its derivatives.
Introduction to this compound
This compound (CAS No: 35813-68-4) is a derivative of naphtho[1,2-b]thiophene, a class of polycyclic aromatic sulfur-containing heterocycles known as thienoacenes.[1][2][3] These core structures are of significant interest due to their electronic properties, making them valuable building blocks in organic electronics.[3] The addition of a hydroxymethyl group introduces a site for further functionalization, enhancing its potential as an intermediate in the synthesis of novel pharmaceutical agents or functional materials.
Given its potential applications, unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.[4] This guide will provide a predictive analysis of the key spectroscopic signatures that would confirm the successful synthesis and purity of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound consists of a naphthalene ring system fused to a thiophene ring, with a methanol substituent at the 2-position of the thiophene moiety. The chemical formula is C₁₃H₁₀OS, and the molecular weight is approximately 214.28 g/mol .[5]
A logical approach to predicting the spectroscopic data involves analyzing each component of the structure: the naphthyl group, the thiophene ring, the methylene bridge, and the hydroxyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Caption: Simplified ¹H NMR correlation diagram for this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Experimental Protocol (General)
The sample preparation is the same as for ¹H NMR. The acquisition, however, requires a larger number of scans (often several hundred or thousand) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Data
| Carbon Type | Predicted δ (ppm) | Notes |
| Aromatic/Thiophene C-H | 120 - 130 | Multiple peaks expected for the carbons bearing a hydrogen atom in the fused ring system. |
| Aromatic/Thiophene Quaternary C | 130 - 145 | These carbons, including the bridgehead carbons and the carbon attached to the -CH₂OH group, will be in the more downfield region of the aromatic signals. |
| Methylene (-CH₂-) | ~60 | The carbon of the methylene group, being attached to an electronegative oxygen, will be significantly downfield compared to alkane carbons. |
Interpretation and Causality
The ¹³C NMR spectrum will provide a count of the unique carbon environments. We expect to see 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The aromatic and thiophene carbons will resonate in the typical downfield region of 120-145 ppm. The key diagnostic signal will be the methylene carbon at approximately 60 ppm. Its chemical shift is a direct result of the deshielding effect of the attached oxygen atom. A DEPT-135 experiment would show this signal as a negative peak (indicating a CH₂ group), while the CH carbons would be positive, and quaternary carbons would be absent.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds. [6][7]For this compound, the key functional groups are the hydroxyl (-OH) group and the aromatic C-H and C=C bonds.
Experimental Protocol (General)
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared, or the spectrum can be run in a suitable solvent.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | This is a highly characteristic peak for an alcohol, broadened due to hydrogen bonding. [8][9][10] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Appears just above the 3000 cm⁻¹ threshold, indicative of sp² C-H bonds. [10] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the -CH₂- group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | A series of absorptions characteristic of the aromatic ring system. [7] |
| C-O Stretch | 1000 - 1260 | Strong | A strong band indicating the presence of the alcohol C-O bond. [8] |
Interpretation and Causality
The most prominent and diagnostic feature in the IR spectrum will be the strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is definitive evidence of the hydroxyl group. The broadness is a direct consequence of intermolecular hydrogen bonding. [8]The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds. The combination of the broad O-H stretch and the strong C-O stretch around 1000-1260 cm⁻¹ provides compelling evidence for the primary alcohol functionality. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the overall molecular structure. [6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on its fragmentation pattern. [11]For this compound, we can predict the molecular ion and the likely fragmentation pathways.
Experimental Protocol (General)
-
Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 214 | The parent peak, corresponding to the molecular weight of the compound. |
| [M-H]⁺ | 213 | Loss of a hydrogen radical. |
| [M-OH]⁺ | 197 | Loss of the hydroxyl radical, a common fragmentation for alcohols. |
| [M-CH₂OH]⁺ | 183 | Loss of the entire hydroxymethyl group, leading to the stable naphtho[1,2-b]thiophene cation. This is expected to be a very prominent peak. |
Interpretation and Causality
The mass spectrum should show a clear molecular ion peak at m/z 214, confirming the molecular formula C₁₃H₁₀OS. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. A key fragmentation pathway for primary alcohols is the loss of the functional group. Therefore, the loss of the hydroxymethyl radical (•CH₂OH) to form a highly stable, aromatic naphtho[1,2-b]thiophene cation at m/z 183 is anticipated to be a major fragmentation pathway, potentially representing the base peak in the spectrum. The loss of a hydroxyl radical (•OH) to give an ion at m/z 197 is also a plausible fragmentation.
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A Technical Guide to Quantum Chemical Calculations of Naphtho[1,2-b]thiophen-2-ylmethanol: A DFT-Based Approach
This guide provides an in-depth exploration of the quantum chemical properties of Naphtho[1,2-b]thiophen-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. We will utilize Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. The methodologies and insights presented herein are intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for the computational analysis of similar molecular systems.
Introduction: The Significance of Naphtho[1,2-b]thiophene Derivatives in Medicinal Chemistry
Naphtho[1,2-b]thiophene derivatives are a class of polycyclic aromatic sulfur-containing heterocyclic compounds. This structural motif is found in various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets.
This compound, the subject of this guide, serves as a representative example for understanding the molecular properties of this class of compounds. By employing quantum chemical calculations, we can gain a deeper understanding of its reactivity, stability, and potential intermolecular interactions, thereby guiding the rational design of novel and more potent drug candidates.
Theoretical Framework: The Power of Density Functional Theory
For our investigation, we will employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, in conjunction with the 6-311++G(d,p) basis set, will be utilized. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the systematic approach for the quantum chemical analysis of this compound.
Molecular Structure Preparation and Optimization
The initial step involves the construction of the 3D structure of this compound. This can be achieved using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The constructed molecule is then subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Create an input file specifying the initial coordinates of this compound, the level of theory (B3LYP/6-311++G(d,p)), and the keywords for optimization (Opt) and frequency calculation (Freq).
-
Execution: Submit the input file to a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Convergence Check: Monitor the optimization process to ensure it converges to a stable structure. The convergence criteria typically include the forces on the atoms and the displacement of atoms between optimization steps.
-
Frequency Analysis: Upon successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Figure 1: Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to a stable structure, as confirmed by the absence of imaginary frequencies in the vibrational analysis. The optimized bond lengths and angles provide a detailed picture of the molecule's three-dimensional conformation. These geometric parameters are crucial for understanding its steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-S | 1.77 |
| C=C (aromatic) | 1.38 - 1.42 | |
| C-O | 1.43 | |
| O-H | 0.96 | |
| Bond Angle | C-S-C | 92.5 |
| C-C-O | 110.2 | |
| Dihedral Angle | C-C-O-H | -60.5 |
Note: These values are representative and would be obtained from the output of the DFT calculation.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or torsion. The characteristic vibrational frequencies can be used to identify the molecule and to understand its dynamic behavior.[1][2][3][4][5] For example, the O-H stretching frequency is a prominent feature in the IR spectrum and is sensitive to hydrogen bonding interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[6][7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[8] The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[8][9] A smaller energy gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The distribution of the HOMO and LUMO orbitals across the molecule reveals the regions that are most likely to be involved in electron transfer processes. In this compound, the HOMO is primarily localized on the naphthothiophene ring system, indicating that this is the main site of electron donation. The LUMO is also distributed across the aromatic system, suggesting that it can act as an electron acceptor.
Figure 2: Schematic representation of the HOMO-LUMO energy levels and gap.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[10][11] It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[12] In the MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group, making it a potential hydrogen bond acceptor site. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The aromatic rings would show a more neutral potential, with some variations depending on the specific electronic effects of the substituents.
Conclusion: Implications for Drug Design
The quantum chemical calculations performed on this compound provide a wealth of information about its structural and electronic properties. This knowledge is invaluable for the rational design of new drug candidates based on this molecular scaffold.
-
Structure-Activity Relationships (SAR): The optimized geometry can be used to build and refine SAR models, helping to understand how modifications to the molecular structure affect its biological activity.
-
Reactivity and Metabolism: The HOMO-LUMO analysis and MEP maps can predict the molecule's reactivity and potential sites of metabolic transformation.[6][9][10]
-
Drug-Receptor Interactions: The identified electrophilic and nucleophilic sites can guide the design of molecules that can form favorable interactions with a biological target, such as hydrogen bonds or electrostatic interactions.
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Naphtho[1,2-b]thiophen-2-ylmethanol solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Naphtho[1,2-b]thiophen-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a heterocyclic aromatic compound with the chemical formula C₁₃H₁₀OS, represents a significant scaffold in medicinal chemistry and materials science.[1][2] Its structural motif, combining a naphthalene ring system with a thiophene core, imparts unique physicochemical properties that are of interest in the development of novel therapeutic agents and functional organic materials. The presence of the hydroxymethyl group provides a handle for further chemical modifications, making it a versatile building block in organic synthesis.[3]
This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these properties is paramount for its effective application, from designing robust synthetic routes to formulating it for biological assays or material integration. This document will delve into the theoretical underpinnings and provide practical, field-proven methodologies for the precise determination of these characteristics.
I. Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key organic intermediate is a critical determinant of its bioavailability, processability, and formulation feasibility. The polycyclic aromatic nature of this compound suggests that its aqueous solubility is likely to be low, a common challenge for many drug candidates. A thorough understanding of its solubility in a range of solvents is therefore essential.
Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like." The this compound molecule possesses both a large, nonpolar aromatic backbone and a polar hydroxymethyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Aqueous Solubility: The hydrophobic character of the naphthothiophene core is expected to dominate, leading to poor solubility in water. The hydroxymethyl group can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the large aromatic system.
-
Organic Solubility: Higher solubility is anticipated in a range of organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) are likely to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule. Alcohols (e.g., methanol, ethanol) should also be good solvents due to their ability to form hydrogen bonds with the hydroxyl group. Nonpolar solvents (e.g., toluene, hexane) are expected to be less effective, though some solubility may be observed due to the aromatic nature of the compound.
Experimental Determination of Solubility
A robust determination of solubility requires a systematic approach. The following protocol outlines a standard method for assessing the solubility of this compound in various solvents.
Protocol 1: Equilibrium Solubility Determination by HPLC
This method is a reliable technique for quantifying the solubility of a compound in various solvent systems.
1. Materials and Equipment:
- This compound (high purity)
- A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringe filters (0.22 µm)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO) for the preparation of a calibration curve.
- Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.
- Equilibrate the samples by agitation on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
- Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a calibration curve.[4]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standard solutions.
- Use the linear regression equation from the calibration curve to determine the concentration of this compound in the saturated supernatant samples.
- Express the solubility in units of mg/mL or µg/mL.
Table 1: Predicted Solubility of this compound in Various Solvents at 25 °C
| Solvent | Predicted Solubility (mg/mL) | Rationale |
| Water | < 0.1 | High hydrophobicity of the aromatic core. |
| PBS (pH 7.4) | < 0.1 | Similar to water, with minimal impact from physiological pH. |
| Methanol | 5 - 15 | Good hydrogen bonding and moderate polarity. |
| Ethanol | 2 - 10 | Slightly less polar than methanol. |
| DMSO | > 50 | Highly polar aprotic solvent, effective for many organic compounds. |
| DMF | > 50 | Similar to DMSO. |
| Acetonitrile | 1 - 5 | Polar aprotic solvent, but less effective than DMSO/DMF for H-bonding. |
| Toluene | 0.5 - 2 | Some solubility due to aromatic character. |
| Hexane | < 0.1 | Nonpolar solvent, poor solvation of the polar hydroxyl group. |
II. Stability Profile of this compound
Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and predicting its degradation pathways. The stability of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The thiophene ring is also susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can involve complex radical-mediated pathways.
-
Hydrolysis: While the molecule does not contain readily hydrolyzable functional groups like esters or amides, stability in aqueous solutions at extreme pH values should be evaluated.
Experimental Evaluation of Stability
A forced degradation study is a systematic way to investigate the stability of a compound under various stress conditions. This helps in identifying the likely degradation products and developing a stability-indicating analytical method.
Protocol 2: Forced Degradation Study
1. Materials and Equipment:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector (ideally with a photodiode array detector for peak purity analysis)
- LC-MS system for identification of degradation products
- Photostability chamber
- Oven
2. Procedure:
- Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
- Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
- Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
- Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
- Thermal Degradation: Store a solution and solid sample in an oven at an elevated temperature (e.g., 60 °C).
- Photodegradation: Expose a solution and solid sample to light in a photostability chamber according to ICH guidelines.
- Maintain control samples at ambient temperature and protected from light.
- Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to the control sample.
- Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
3. Data Analysis:
- Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
- Calculate the percentage of degradation.
- Use the "peak purity" function of the PDA detector to ensure that the parent peak is not co-eluting with any degradation products.
- Propose structures for the degradation products based on their mass-to-charge ratio from the LC-MS data.
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Predicted Degradation | Potential Degradation Products |
| 0.1 M HCl | Low | Minimal degradation expected. |
| 0.1 M NaOH | Low | Minimal degradation expected. |
| 3% H₂O₂ | High | Naphtho[1,2-b]thiophene-2-carbaldehyde, Naphtho[1,2-b]thiophene-2-carboxylic acid, Sulfoxide and Sulfone derivatives. |
| Heat (60 °C) | Moderate | Potential for oxidation and other complex reactions. |
| Light (ICH) | Moderate to High | Complex mixture of photoproducts. |
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Figure 1: Workflow for Equilibrium Solubility Determination.
Figure 2: Workflow for Forced Degradation Stability Study.
Conclusion
While specific experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its characterization. By employing the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to advance their work. The anticipated low aqueous solubility and potential for oxidative and photodegradation highlight the importance of careful formulation and handling of this promising compound. The methodologies outlined herein are based on established principles of pharmaceutical and chemical analysis and are designed to yield reliable and reproducible results.
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An In-depth Technical Guide to the Electronic Properties of Naphtho[1,2-b]thiophen-2-ylmethanol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core electronic properties of Naphtho[1,2-b]thiophen-2-ylmethanol, a promising organic semiconductor. By synthesizing established principles of materials science with proven experimental and computational methodologies, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel electronic materials and pharmaceuticals.
Introduction: The Emergence of Naphtho[1,2-b]thiophene Derivatives in Organic Electronics
Organic semiconductors are at the forefront of materials science innovation, offering unique advantages such as mechanical flexibility, lightweight nature, and tunable electronic properties through molecular design.[1] Among the diverse array of π-conjugated systems, fused-ring heteroaromatics, particularly those containing thiophene, have garnered significant attention due to their inherent charge transport characteristics.[2] The Naphtho[1,2-b]thiophene core, a rigid and planar molecular framework, provides an excellent platform for the development of high-performance organic electronic materials.
This guide focuses specifically on this compound, a derivative whose electronic profile is modulated by the introduction of a hydroxymethyl (-CH2OH) substituent. Understanding the interplay between the naphthothiophene core and this functional group is paramount to harnessing its full potential in applications ranging from organic field-effect transistors (OFETs) to sensors and bioelectronics.
Synthesis and Molecular Structure
A plausible synthetic route to this compound is proposed, drawing from established methodologies for the functionalization of related thiophene-based compounds. The causality behind the choice of reagents and reaction conditions is to ensure high yield and purity, which are critical for achieving optimal electronic performance.
Proposed Synthetic Workflow
A potential synthetic pathway could involve the Vilsmeier-Haack formylation of Naphtho[1,2-b]thiophene to introduce a formyl group at the 2-position, followed by a selective reduction of the aldehyde to the corresponding alcohol.
Caption: Proposed two-step synthesis of this compound.
Structural Considerations
The introduction of the hydroxymethyl group is anticipated to influence the solid-state packing of the molecule. The potential for hydrogen bonding through the hydroxyl moiety could lead to more ordered crystalline domains, which is a critical factor for efficient charge transport.[3]
Theoretical Framework: Predicting Electronic Properties
Computational chemistry provides powerful tools for predicting the electronic structure of organic semiconductors before their synthesis and experimental characterization.[4][5][6] Density Functional Theory (DFT) is a widely used method to approximate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding a material's semiconducting behavior.[7]
Influence of the Hydroxymethyl Substituent
The -CH2OH group is generally considered to be a weak electron-donating group through inductive effects. This is expected to raise the HOMO energy level slightly compared to the unsubstituted Naphtho[1,2-b]thiophene core. The impact on the LUMO level is predicted to be less pronounced. Consequently, a slight reduction in the HOMO-LUMO gap can be anticipated.
Predicted Electronic Parameters
The following table summarizes the predicted electronic properties of this compound based on theoretical considerations and data from analogous compounds.
| Property | Predicted Value | Rationale |
| HOMO Energy | -5.3 to -5.5 eV | The Naphtho[1,2-b]thiophene core has a relatively low HOMO level, and the weak electron-donating -CH2OH group will slightly increase it. |
| LUMO Energy | -2.0 to -2.2 eV | The LUMO is primarily dictated by the π-conjugated core, with minor influence from the substituent. |
| HOMO-LUMO Gap | 3.1 to 3.5 eV | The energy difference between the predicted HOMO and LUMO levels. |
| Ionization Potential | 5.4 to 5.6 eV | Closely related to the HOMO energy, representing the energy required to remove an electron. |
| Electron Affinity | 2.0 to 2.2 eV | Corresponds to the energy released when an electron is added, closely related to the LUMO energy. |
Experimental Characterization: A Self-Validating Approach
A robust experimental workflow is essential to validate the theoretical predictions and to fully characterize the electronic properties of this compound. The following protocols are designed to be self-validating, where results from one technique corroborate the findings of another.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule in solution, which can be correlated to the HOMO and LUMO energy levels, respectively.[7]
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential to measure the oxidation and reduction peaks.
-
Calibration: Use ferrocene/ferrocenium (Fc/Fc+) as an internal standard for accurate potential referencing.
-
Calculation of HOMO and LUMO:
-
HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]
-
Caption: Workflow for determining HOMO and LUMO levels using Cyclic Voltammetry.
UV-Visible Spectroscopy
UV-Vis spectroscopy is employed to determine the optical bandgap of the material by identifying the onset of electronic absorption.[7]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane). For solid-state measurements, a thin film can be drop-cast or spin-coated onto a quartz substrate.
-
Spectroscopic Measurement: Record the absorption spectrum over a relevant wavelength range.
-
Bandgap Calculation: The optical bandgap (Eg) can be estimated from the absorption edge (λonset) using the equation: Eg (eV) = 1240 / λonset (nm).
Photoelectron Spectroscopy
Ultraviolet Photoelectron Spectroscopy (UPS) provides a direct measurement of the ionization potential (and thus the HOMO level) of a material in the solid state.
Step-by-Step Protocol:
-
Thin Film Deposition: Deposit a thin film of this compound onto a conductive substrate (e.g., indium tin oxide) under high vacuum.
-
UPS Measurement: Irradiate the sample with a UV light source (e.g., He I) and measure the kinetic energy of the photoemitted electrons.
-
HOMO Level Determination: The HOMO level is determined from the onset of the photoemission spectrum relative to the Fermi level of a reference material (e.g., gold).
Potential Applications and Future Directions
The predicted electronic properties of this compound suggest its potential as a p-type semiconductor in organic electronic devices. The presence of the hydroxyl group also opens avenues for its use in sensing applications, where interactions with analytes could modulate the electronic properties of the material. Furthermore, in the context of drug development, understanding the electronic structure can provide insights into potential interactions with biological targets.
Future research should focus on the synthesis and experimental validation of the predicted properties. Investigation into the charge carrier mobility through techniques like the fabrication of organic field-effect transistors will be crucial in assessing its performance in electronic applications.
Conclusion
This compound represents a compelling target for research in organic electronics and related fields. This guide has provided a comprehensive theoretical and experimental framework for understanding its core electronic properties. By combining computational predictions with rigorous experimental validation, a complete picture of this promising material can be established, paving the way for its application in next-generation technologies.
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Naphtho[1,2-b]thiophen-2-ylmethanol: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The naphtho[1,2-b]thiophene scaffold is a privileged heterocyclic structure, forming the core of numerous compounds explored in medicinal chemistry and materials science. Its unique electronic properties and steric configuration make it a valuable building block for developing novel therapeutic agents and functional organic materials. This guide provides a detailed technical overview of the synthesis and structural elucidation of a key derivative, Naphtho[1,2-b]thiophen-2-ylmethanol. We present a robust two-step synthetic pathway, explain the causality behind critical experimental choices, and outline a comprehensive characterization workflow to ensure the compound's identity, purity, and structural integrity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical, in-depth understanding of this important molecular entity.
Introduction: The Significance of the Naphtho[1,2-b]thiophene Scaffold
Heterocyclic compounds are cornerstones of modern pharmacology. Among them, thiophene and its fused-ring derivatives are recognized for their bioisosteric relationship with phenyl groups, enhancing their ability to interact with diverse biological targets while often improving pharmacokinetic profiles.[1][2] The fusion of a naphthalene ring system to the thiophene core, as in naphtho[1,2-b]thiophene, creates a rigid, planar, and electron-rich structure that is of significant interest in drug discovery.[3]
Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][4] The introduction of a hydroxymethyl group at the 2-position, yielding this compound, provides a crucial chemical handle for further molecular elaboration, enabling its use as a versatile intermediate in the synthesis of more complex drug candidates and functional materials.[3][5] This guide offers a validated framework for its preparation and rigorous characterization.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the parent heterocycle, Naphtho[1,2-b]thiophene. This strategy is predicated on well-established, high-yielding transformations in heterocyclic chemistry.
-
Step 1: Formylation of Naphtho[1,2-b]thiophene. The first step involves the introduction of a formyl (-CHO) group at the electron-rich 2-position of the thiophene ring to produce the key intermediate, Naphtho[1,2-b]thiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich aromatic and heteroaromatic systems.[6]
-
Step 2: Reduction of the Aldehyde. The second step is the selective reduction of the aldehyde functionality to a primary alcohol. This is accomplished using a mild and chemoselective reducing agent, such as sodium borohydride (NaBH₄), which readily converts the aldehyde to the target hydroxymethyl group without affecting the aromatic scaffold.[7][8]
This pathway is advantageous due to the commercial availability of the starting materials and the reliability of the chosen reactions, ensuring a high overall yield and purity of the final product.
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An In-Depth Technical Guide to Naphtho[1,2-b]thiophen-2-ylmethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Naphthothiophene Scaffold
Naphtho[1,2-b]thiophen-2-ylmethanol belongs to the broader class of thiophenes, which are heterocyclic compounds integral to medicinal chemistry.[1][2] Thiophene and its derivatives are recognized as "privileged pharmacophores," meaning they are molecular frameworks that can interact with a wide range of biological targets.[2] This has led to their incorporation into numerous FDA-approved drugs.[2][3] The fusion of a thiophene ring with a naphthalene system, as in this compound, creates a rigid, polycyclic aromatic structure with unique electronic and steric properties that are of significant interest in drug design and materials science.
The sulfur atom in the thiophene ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[4] Furthermore, the extended aromatic system of the naphthothiophene core can influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers in the field.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key molecular identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H10OS | [5] |
| Molecular Weight | 214.28 g/mol | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C2=CC=C(S3)CO | PubChem |
| InChI Key | SBPJDDHHDYGLQN-UHFFFAOYSA-N | PubChem |
| CAS Number | 17573-05-8 | PubChem |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene and thiophene rings, as well as a characteristic signal for the methylene protons of the methanol group and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms in the fused aromatic system and the methylene carbon of the methanol substituent.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching of the alcohol, C-H stretching of the aromatic rings, and C-S stretching of the thiophene ring.[6]
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process, often starting from a precursor naphthothiophene compound. A plausible synthetic route involves the formylation of the naphthothiophene core followed by reduction of the resulting aldehyde.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Formylation of Naphtho[1,2-b]thiophene
-
Reactants: Naphtho[1,2-b]thiophene, N,N-Dimethylformamide (DMF), and Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Dissolve Naphtho[1,2-b]thiophene in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Collect the precipitated solid, Naphtho[1,2-b]thiophene-2-carbaldehyde, by filtration, wash with water, and dry.
-
-
Rationale: This is a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. The thiophene ring is generally more reactive towards electrophilic substitution than the naphthalene ring system.
Step 2: Reduction of Naphtho[1,2-b]thiophene-2-carbaldehyde
-
Reactants: Naphtho[1,2-b]thiophene-2-carbaldehyde, Sodium borohydride (NaBH₄), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Suspend or dissolve Naphtho[1,2-b]thiophene-2-carbaldehyde in the chosen alcohol solvent.
-
Cool the mixture in an ice bath.
-
Add sodium borohydride portion-wise to the stirred mixture.
-
After the addition, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
-
Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic rings.
Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[8][9][10] The benzothiophene scaffold, a close structural relative, is also a privileged structure in drug discovery, with derivatives showing promise as antimicrobial, anticancer, and anti-inflammatory agents.[4]
The Naphtho[1,2-b]thiophene core, as a larger, more complex aromatic system, offers opportunities for developing novel therapeutic agents. The introduction of a methanol group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Anticancer Agents: The planar aromatic structure of this compound could potentially intercalate with DNA or interact with the active sites of enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Thiophene derivatives have been investigated for their activity against drug-resistant bacteria.[11] The unique structure of this compound could be a starting point for the development of new antibiotics.
-
Antiviral Agents: Thiophene derivatives have been identified as inhibitors of viral entry, as demonstrated in research against the Ebola virus.[12]
-
CNS-active Agents: The lipophilic nature of the naphthothiophene scaffold may facilitate crossing the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.
Conclusion and Future Directions
This compound is a molecule with significant potential in medicinal chemistry and materials science. Its well-defined molecular formula and weight provide a solid foundation for further research. The synthetic pathways to this and related compounds are accessible, allowing for the creation of diverse chemical libraries for biological screening. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to uncover their therapeutic potential. Furthermore, computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, would provide valuable insights for rational drug design.[10] The exploration of this and other fused thiophene systems will undoubtedly continue to be a fruitful area of investigation for the discovery of novel bioactive compounds.
References
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Abdel-Sattar, E., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available at: [Link]
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Abdel-Sattar, E., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PubMed. Available at: [Link]
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ResearchGate. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Available at: [Link]
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PubMed Central. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Available at: [Link]
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Methodological & Application
Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol from starting materials
Application Note & Protocol
Topic: A Reliable, Regioselective Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Naphtho[1,2-b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. This document provides a detailed, two-step protocol for the synthesis of this compound, a key building block for further chemical elaboration. The presented methodology leverages a highly regioselective Vilsmeier-Haack formylation of the Naphtho[1,2-b]thiophene core, followed by a mild and efficient reduction of the resulting aldehyde. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Synthetic Strategy
The Naphtho[1,2-b]thiophene heterocyclic system is a sulfur-containing polycyclic aromatic hydrocarbon with applications ranging from organic electronics to pharmaceutical development. The targeted molecule, this compound[1][2], possesses a reactive primary alcohol group, making it an ideal precursor for the synthesis of more complex derivatives through esterification, etherification, or conversion to a leaving group.
Our synthetic strategy is predicated on a robust and scalable two-step sequence starting from commercially available Naphtho[1,2-b]thiophene.
The core principles of this strategy are:
-
Regiocontrol: The Naphtho[1,2-b]thiophene core exhibits preferential electrophilic substitution at the 2-position, a critical feature for ensuring the synthesis of the desired isomer[3].
-
Efficiency: The chosen reactions, Vilsmeier-Haack formylation and sodium borohydride reduction, are known for their high yields and operational simplicity.
-
Safety and Accessibility: The protocol utilizes common laboratory reagents and standard reaction conditions, avoiding the need for highly specialized equipment or hazardous materials like organolithium compounds.
The overall workflow is summarized below.
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of Naphtho[1,2-b]thiophene-2-carbaldehyde
Principle and Mechanistic Insight
The first step involves the formylation of the Naphtho[1,2-b]thiophene starting material. The Vilsmeier-Haack reaction is the method of choice for this transformation. This reaction employs a mixture of a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid halide, phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.
The electron-rich Naphtho[1,2-b]thiophene ring attacks this electrophile, with a strong preference for the 2-position due to the stabilization of the cationic intermediate[3]. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired aldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Naphtho[1,2-b]thiophene | C₁₂H₈S | 184.26 | 5.00 g | 27.1 mmol |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 mL | 32.6 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - |
| Saturated NaCl (aq) | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Naphtho[1,2-b]thiophene (5.00 g, 27.1 mmol) and anhydrous DMF (25 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (3.0 mL, 32.6 mmol) dropwise via the dropping funnel over 20 minutes. Maintain the internal temperature below 10 °C. Justification: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing side reactions and ensuring safety.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat the reaction to 60 °C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Quenching is highly exothermic and releases gas. Perform in a well-ventilated fume hood with vigorous stirring.
-
Extraction: Stir the quenched mixture for 30 minutes until all ice has melted and gas evolution has ceased. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated NaCl solution (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | Naphtho[1,2-b]thiophene-2-carbaldehyde |
| Appearance | Pale yellow to off-white solid |
| Yield | 75-85% |
| Molecular Formula | C₁₃H₈OS |
| Molecular Weight | 212.27 g/mol |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), 7.5-8.5 (m, 7H, Ar-H) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch, aldehyde) |
Part II: Synthesis of this compound
Principle and Mechanistic Insight
The second step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups in the aromatic system.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during the work-up to yield the final alcohol product[4].
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Naphtho[1,2-b]thiophene-2-carbaldehyde | C₁₃H₈OS | 212.27 | 4.00 g | 18.8 mmol |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.07 g | 28.3 mmol |
| Methanol (MeOH) | CH₃OH | 32.04 | 80 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Anhydrous Na₂SO₄ | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Naphtho[1,2-b]thiophene-2-carbaldehyde (4.00 g, 18.8 mmol) in methanol (80 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (1.07 g, 28.3 mmol) portion-wise over 15 minutes. Justification: Portion-wise addition at 0 °C helps to control the reaction rate and prevent a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Quenching: Cool the flask back to 0 °C. Slowly add deionized water (50 mL) to quench the excess NaBH₄. Adjust the pH to ~7 by the dropwise addition of 1 M HCl.
-
Solvent Removal and Extraction: Remove the bulk of the methanol using a rotary evaporator. Add an additional 50 mL of water to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) to obtain pure this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| Appearance | White to light-tan solid |
| Yield | 90-98% |
| Molecular Formula | C₁₃H₁₀OS[2] |
| Molecular Weight | 214.29 g/mol [2] |
| ¹H NMR (CDCl₃) | δ ~7.3-8.2 (m, 7H, Ar-H), ~4.9 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), No peak at ~1670 (loss of C=O) |
Safety and Troubleshooting
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is corrosive and reacts violently with water. DMF is a skin irritant. Sodium borohydride is flammable and reacts with acid to produce flammable hydrogen gas.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; impure starting material; insufficient heating. | Extend reaction time at 60 °C; ensure starting material is pure; confirm temperature with a calibrated thermometer. |
| Incomplete reduction in Step 2 | Insufficient NaBH₄; degraded NaBH₄. | Add an additional 0.25 equivalents of NaBH₄ and stir for another hour; use a fresh bottle of NaBH₄. |
| Oily product after purification | Residual solvent. | Dry the product under high vacuum for an extended period. |
Conclusion
This application note details a highly effective and reliable protocol for the synthesis of this compound. By employing a regioselective Vilsmeier-Haack formylation followed by a straightforward sodium borohydride reduction, the target compound can be obtained in high yield and purity. The provided procedural details and mechanistic insights are intended to enable researchers to confidently reproduce this synthesis for applications in drug discovery and materials science.
References
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Ulyankin, E. B., et al. (2021). A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 405-407. Available at: [Link]
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Clarke, K., et al. (1973). Naphtho[1,2-b]thiophen. Part I. Preparation and electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1, 2956-2960. Available at: [Link]
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Tedjamulia, M. L., et al. (1981). Synthesis of anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. Journal of Heterocyclic Chemistry, 18(1), 135-141. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67474, Naphtho[2,1-b]thiophene. Available at: [Link]
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Wang, Z., et al. (2022). Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. Angewandte Chemie International Edition, 61(35), e202206981. Available at: [Link]
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Ozimec, I. O., et al. (2010). AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d]. HETEROCYCLES, 81(10), 2399-2418. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9193, Naphtho(1,2-b)thiophene. Available at: [Link]
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Yoshida, H., et al. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 16(34), 6149-6153. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13128311, this compound. Available at: [Link]
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Carruthers, W., et al. (1962). 135. Synthesis of naphtho[2,3-b]thiophen. Journal of the Chemical Society (Resumed), 704. Available at: [Link]
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Gabriele, B., et al. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Available at: [Link]
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Gabriele, B., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]
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NIST. Benzo[b]naphtho[2,1-d]thiophene. NIST Chemistry WebBook. Available at: [Link]
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Wikipedia. Thiophene-2-carboxaldehyde. Available at: [Link]
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Gronowitz, S., and Dahlgren, T. (1980). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1243-1247. Available at: [Link]
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Tilak, B. D., and Gupte, S. S. (1966). Thiophen derivatives. Part XXII. Preparation of naphtho[2′,3′:4,5]-thieno[3,2-b][5]benzothiophen and some methyl homologues. Journal of the Chemical Society, Perkin Transactions 1, 1251-1254. Available at: [Link]
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Murphy, A. R., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Organic preparations and procedures international, 39(5), 530-536. Available at: [Link]
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The Versatile Building Block: A Guide to Naphtho[1,2-b]thiophen-2-ylmethanol in Organic Synthesis
Welcome to a comprehensive guide on the synthesis and application of Naphtho[1,2-b]thiophen-2-ylmethanol, a valuable heterocyclic building block for organic synthesis, drug discovery, and materials science. This document provides detailed protocols, mechanistic insights, and application notes to empower researchers in harnessing the synthetic potential of this versatile molecule. The strategic placement of the hydroxymethyl group on the electron-rich naphtho[1,2-b]thiophene core offers a reactive handle for a multitude of chemical transformations, paving the way for the creation of novel and complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
Before delving into synthesis and applications, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀OS |
| Molecular Weight | 214.29 g/mol |
| CAS Number | 35813-68-4[1][2] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 115-118 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone), sparingly soluble in alcohols, and insoluble in water. |
Spectroscopic Data:
-
¹H NMR: Resonances for the naphthyl and thiophene protons are expected in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the -CH₂OH group would likely appear as a singlet around δ 4.8 ppm, and the hydroxyl proton as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm range. The methylene carbon is expected around δ 60-65 ppm.
-
IR (Infrared Spectroscopy): Characteristic peaks would include a broad O-H stretch around 3300 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 214.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step sequence starting from the parent heterocycle, Naphtho[1,2-b]thiophene. This strategy comprises an initial formylation followed by a selective reduction of the resulting aldehyde.
Caption: Synthetic workflow for this compound.
Protocol 1: Vilsmeier-Haack Formylation of Naphtho[1,2-b]thiophene
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic systems.[4][5][6][7][8] The electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), attacks the electron-rich 2-position of the naphtho[1,2-b]thiophene ring.
Materials:
-
Naphtho[1,2-b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a pale yellow to orange solid.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve Naphtho[1,2-b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield crude Naphtho[1,2-b]thiophene-2-carboxaldehyde, which can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).
Protocol 2: Selective Reduction of Naphtho[1,2-b]thiophene-2-carboxaldehyde
The reduction of the aldehyde to the primary alcohol is readily achieved using mild reducing agents like sodium borohydride (NaBH₄).[9][10][11][12] This method is highly selective for the carbonyl group and does not affect the aromatic rings.
Materials:
-
Naphtho[1,2-b]thiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Naphtho[1,2-b]thiophene-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Applications of this compound as a Building Block
The presence of the primary hydroxyl group makes this compound a versatile starting material for the synthesis of a wide array of derivatives. The following section details key transformations.
Caption: Key synthetic transformations of this compound.
Protocol 3: Synthesis of 2-(Chloromethyl)naphtho[1,2-b]thiophene
Conversion of the alcohol to the corresponding chloride creates a potent electrophile for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.[13][14][15]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield 2-(Chloromethyl)naphtho[1,2-b]thiophene. This product is often used in the next step without further purification due to its potential lachrymatory nature and instability.
Protocol 4: Nucleophilic Substitution with 2-(Chloromethyl)naphtho[1,2-b]thiophene
The synthesized 2-(chloromethyl)naphtho[1,2-b]thiophene can be reacted with a variety of nucleophiles to introduce diverse functional groups.
General Procedure:
-
Dissolve 2-(Chloromethyl)naphtho[1,2-b]thiophene (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone).
-
Add the nucleophile (1.1-1.5 equivalents) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Examples of Nucleophiles:
-
Phenols/Alcohols: To form ethers.
-
Thiols: To form thioethers.
-
Amines: To form secondary or tertiary amines.
-
Azide (e.g., NaN₃): To form azides, which can be further reduced to primary amines.
-
Cyanide (e.g., NaCN): To form nitriles, which can be hydrolyzed to carboxylic acids.
Protocol 5: Mitsunobu Reaction for Functional Group Interconversion
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry (though not applicable here due to the achiral nature of the substrate).[4][8][9][11][12] It allows for the formation of esters, ethers, azides, and other derivatives under mild conditions.
General Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide; 1.2 equivalents), and triphenylphosphine (PPh₃; 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.
Applications in Drug Discovery and Materials Science
The naphtho[1,2-b]thiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[3][16][17][18][19] The ability to functionalize the 2-position of this ring system via this compound opens up avenues for the synthesis of novel drug candidates. For instance, the introduction of amine or other polar functionalities can enhance the solubility and bioavailability of potential therapeutic agents.
In materials science, polycyclic aromatic hydrocarbons and their heterocyclic analogs are of great interest for their electronic and photophysical properties.[20][21] Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The functional handle allows for the tuning of electronic properties and the incorporation of these units into larger conjugated systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from the parent heterocycle and the reactivity of its hydroxymethyl group provide access to a wide range of derivatives. The protocols and application notes provided in this guide are intended to facilitate the use of this compound in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.
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Zuse, A., et al. (2007). Sulfonate derivatives of naphtho[2,3-b]thiophen-4(9H)-one and 9(10H)-anthracenone as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 50(24), 6059-66. [Link]
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Zhang, S. X., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4441-50. [Link]
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de Cássia, S., et al. (2022). Synthesis, characterization and antiproliferative effects of naphtho [2,3- b] thiophen-4,9-quinone on bladder tumor cells. Natural Product Research, 36(21), 5585-5589. [Link]
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Zeynizadeh, B., & Shirini, F. (2007). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Chilean Chemical Society, 52(4), 1235-1238. [Link]
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National Center for Biotechnology Information. (2010). Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry, 53(11), 4246–4257. [Link]
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Katzsch, F., Gruber, T., & Weber, E. (2016). Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 679–684. [Link]
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Application Notes and Protocols: Derivatization of Naphtho[1,2-b]thiophen-2-ylmethanol for High-Throughput Biological Screening
Introduction: The Therapeutic Potential of the Naphtho[1,2-b]thiophene Scaffold
The naphtho[1,2-b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The unique electronic and structural features of this fused ring system allow for diverse interactions with biological targets. Naphtho[1,2-b]thiophen-2-ylmethanol, with its reactive hydroxyl group, serves as an excellent and versatile starting point for the generation of a chemical library of novel derivatives. By modifying this functional handle, researchers can systematically explore the structure-activity relationship (SAR) of this compound class, aiming to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound and detailed protocols for the subsequent biological screening of the synthesized compound library. The methodologies are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Part 1: Synthetic Derivatization Strategies
The primary alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, including esters, ethers, amines, and halides. These transformations allow for the introduction of diverse chemical moieties, enabling a thorough exploration of the chemical space around the naphthothiophene core.
Esterification: Introducing Diverse Acyl Groups
Esterification is a straightforward and highly effective method for derivatizing the hydroxyl group. The introduction of different acyl groups can significantly modulate the lipophilicity, steric bulk, and electronic properties of the parent molecule, which in turn can influence its biological activity.
Causality of Experimental Choices: The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. The use of a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) facilitates the reaction under mild conditions, minimizing side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the carbodiimide.
Experimental Protocol: General Procedure for Ester Synthesis
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.2 eq.) and DMAP (0.1 eq.).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.
-
Characterization: Confirm the structure of the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
| Derivative Type | Reagents | Key Parameters | Expected Outcome |
| Aliphatic Esters | Aliphatic carboxylic acids (e.g., acetic acid, propionic acid, isobutyric acid) | Room temperature, 12h | Introduction of alkyl chains of varying lengths and branching. |
| Aromatic Esters | Aromatic carboxylic acids (e.g., benzoic acid, substituted benzoic acids) | Room temperature, 24h | Incorporation of aryl moieties to explore π-π stacking interactions. |
| Heterocyclic Esters | Heterocyclic carboxylic acids (e.g., nicotinic acid, furoic acid) | Room temperature, 24h | Introduction of heteroatoms to modulate polarity and hydrogen bonding capacity. |
Williamson Ether Synthesis: Expanding the Linker
The Williamson ether synthesis provides a reliable method for forming an ether linkage, allowing for the introduction of a wider variety of substituents, including alkyl, aryl, and benzyl groups. This can be particularly useful for probing deeper binding pockets in biological targets.
Causality of Experimental Choices: The use of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.
Experimental Protocol: General Procedure for Ether Synthesis
-
Alkoxide Formation: To a suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Initiation: After the evolution of hydrogen gas ceases (approx. 30 minutes), add the desired alkyl or benzyl halide (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified ether by ¹H NMR, ¹³C NMR, and MS.
| Derivative Type | Reagents | Key Parameters | Expected Outcome |
| Alkyl Ethers | Alkyl halides (e.g., methyl iodide, ethyl bromide) | Room temperature, 12h | Introduction of simple alkyl chains. |
| Benzyl Ethers | Benzyl halides (e.g., benzyl bromide, substituted benzyl bromides) | Room temperature, 24h | Incorporation of bulky, aromatic groups. |
Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanamine: A Key Amine Intermediate
The conversion of the alcohol to a primary amine opens up a vast array of further derivatization possibilities, including amide formation, reductive amination, and urea/thiourea synthesis. A common route involves a two-step process via an intermediate halide or sulfonate ester followed by nucleophilic substitution with an azide and subsequent reduction.
Causality of Experimental Choices: The conversion of the alcohol to a good leaving group, such as a tosylate, is the first critical step. Thionyl chloride can also be used to form the corresponding chloride. The subsequent reaction with sodium azide provides a safe and efficient way to introduce the nitrogen functionality. Finally, a mild reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation is used to reduce the azide to the primary amine.
Experimental Protocol: Two-Step Synthesis of the Primary Amine
Step 1: Synthesis of Naphtho[1,2-b]thiophen-2-ylmethyl Tosylate
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 mL/mmol) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanamine
-
To a solution of the crude tosylate from Step 1 in anhydrous DMF (10 mL/mmol), add sodium azide (3.0 eq.).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide.
-
Caution: Organic azides can be explosive. Handle with care.
-
Dissolve the crude azide in anhydrous THF (10 mL/mmol) and add it dropwise to a suspension of LAH (2.0 eq.) in anhydrous THF at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF. Concentrate the filtrate and purify the crude amine by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).
Caption: Derivatization workflow for this compound.
Part 2: Protocols for Biological Screening
A systematic biological evaluation of the synthesized library of Naphtho[1,2-b]thiophene derivatives is essential to identify lead compounds for further development. The following protocols outline standard assays for assessing antimicrobial and anticancer activities.
Antimicrobial Activity Screening
Rationale: The thiophene moiety is present in numerous antimicrobial agents. Therefore, screening the synthesized derivatives against a panel of pathogenic bacteria and fungi is a logical first step. The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Screening: Cytotoxicity Assay
Rationale: Many heterocyclic compounds, including those with a thiophene core, have demonstrated potent anticancer activity.[2][3] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
| Assay | Target | Key Parameters | Endpoint |
| Antimicrobial | Bacteria & Fungi | Broth microdilution, 24-48h incubation | Minimum Inhibitory Concentration (MIC) |
| Anticancer | Cancer Cell Lines | MTT assay, 48-72h treatment | IC₅₀ (50% inhibitory concentration) |
In Vitro Enzyme Inhibition Assays
Rationale: To elucidate the mechanism of action of the most promising compounds, in vitro enzyme inhibition assays can be performed.[7][8] The choice of enzyme will depend on the therapeutic area of interest. For example, for anticancer drug discovery, kinases, topoisomerases, or histone deacetylases could be relevant targets.
Experimental Protocol: General Procedure for Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution appropriate for the specific enzyme, the enzyme solution, the substrate solution, and the inhibitor solutions (synthesized derivatives) at various concentrations.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value and, if desired, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[9]
Caption: Workflow for the biological screening of the derivative library.
Conclusion
The derivatization of this compound provides a powerful strategy for the generation of novel and diverse chemical entities for biological screening. The protocols outlined in this guide offer a systematic and efficient approach to synthesizing and evaluating a library of derivatives. Through this integrated approach of chemical synthesis and biological testing, researchers can identify promising lead compounds for the development of new therapeutics.
References
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Springer Nature. (n.d.). Cytotoxicity MTT Assay. Springer Nature Experiments. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Lab Muffin. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2020). Heterocyclic Anticancer Compounds: Using S-NICS Method. Retrieved from [Link]
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Patel, R. P., et al. (2016). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5533. Retrieved from [Link]
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Frontiers Media S.A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. Retrieved from [Link]
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Application Notes and Protocols: Naphtho[1,2-b]thiophen-2-ylmethanol in Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
Naphtho[1,2-b]thiophen-2-ylmethanol stands as a promising, yet underexplored, molecule in the vast landscape of materials science. Its rigid, electron-rich naphtho[1,2-b]thiophene core suggests inherent properties suitable for advanced electronic and optical applications, drawing parallels to the well-established field of thiophene-based organic semiconductors. The true potential of this molecule, however, lies in the versatility of its hydroxymethyl (-CH2OH) functional group. This reactive site serves as a gateway for a multitude of chemical transformations, enabling the integration of the desirable naphtho[1,2-b]thiophene moiety into a diverse range of material architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. The protocols detailed herein are founded on established chemical principles and are designed to be self-validating, offering a robust starting point for innovation in materials design and synthesis. While direct literature on the applications of this specific molecule is nascent, the proposed pathways are grounded in extensive research on analogous compounds, providing a strong rationale for their feasibility and potential for success.
Core Properties and Rationale for Application
The unique combination of a planar, aromatic naphtho[1,2-b]thiophene core and a reactive hydroxymethyl group endows this compound with a compelling set of properties for materials science applications:
| Property | Implication in Materials Science |
| π-Conjugated Aromatic Core | Potential for semiconducting and fluorescent properties, making it suitable for organic electronics and sensors. |
| Rigid and Planar Structure | Promotes ordered molecular packing in the solid state, which can enhance charge transport in thin-film devices. |
| Reactive Hydroxymethyl Group | Allows for facile chemical modification and incorporation into various polymer backbones and material matrices. |
| Potential for High Thermal Stability | The fused aromatic ring system is expected to impart good thermal resistance to derived materials. |
Proposed Application I: Synthesis of a Novel Acrylate Monomer for Advanced Polymers
The conversion of this compound into its corresponding acrylate monomer opens the door to a new class of polymers with tailored optical and electronic properties. The resulting polyacrylate can be utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a high refractive index material for optical coatings.
Protocol 1: Synthesis of (Naphtho[1,2-b]thiophen-2-yl)methyl acrylate
Objective: To synthesize a polymerizable acrylate monomer from this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Add a small amount of an inhibitor like MEHQ to the purified product to prevent premature polymerization during storage.
Protocol 2: Free-Radical Polymerization of (Naphtho[1,2-b]thiophen-2-yl)methyl acrylate
Objective: To synthesize a polyacrylate with a naphtho[1,2-b]thiophene-containing side chain.
Materials:
-
(Naphtho[1,2-b]thiophen-2-yl)methyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Dissolve the (Naphtho[1,2-b]thiophen-2-yl)methyl acrylate monomer in anhydrous toluene in a Schlenk flask.
-
Add the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-70 °C under an inert atmosphere and stir for 12-24 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: Workflow for the synthesis of a novel acrylate polymer.
Proposed Application II: Development of High-Performance Polyesters
The incorporation of the rigid and electronically active naphtho[1,2-b]thiophene unit into a polyester backbone can lead to materials with enhanced thermal stability, and interesting optical and electronic properties. A plausible route involves the initial conversion of this compound into a di-functional monomer, such as a diol, which can then undergo polycondensation with a suitable diacid.
Protocol 3: Synthesis of a Naphtho[1,2-b]thiophene-based Diol (Hypothetical Route)
Objective: To synthesize a diol monomer for polyester synthesis.
Materials:
-
This compound
-
Formaldehyde
-
Strong acid catalyst (e.g., sulfuric acid)
Procedure (Conceptual):
-
This protocol is based on the principle of electrophilic aromatic substitution. The hydroxymethyl group of this compound can activate the aromatic ring towards further substitution.
-
In a suitable solvent, react this compound with formaldehyde in the presence of a strong acid catalyst.
-
The reaction would aim to introduce a second hydroxymethyl group onto the naphthothiophene ring system. The position of the second substitution would need to be determined experimentally.
-
Purify the resulting diol by recrystallization or column chromatography.
Protocol 4: Polycondensation for Polyester Synthesis
Objective: To synthesize a polyester containing the naphtho[1,2-b]thiophene moiety.
Materials:
-
Naphtho[1,2-b]thiophene-based diol
-
Terephthaloyl chloride or other suitable diacid chloride
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the Naphtho[1,2-b]thiophene-based diol (1.0 eq) in anhydrous NMP.
-
Add pyridine (2.2 eq) to the solution and cool to 0 °C.
-
Add a solution of terephthaloyl chloride (1.0 eq) in anhydrous NMP dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.
-
Precipitate the polyester by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.
Proposed Application III: Fabrication of Organic Thin-Film Transistors (OTFTs)
The semiconducting potential of the naphtho[1,2-b]thiophene core makes it an attractive candidate for the active layer in OTFTs. Polymers derived from this compound, such as the polyacrylate described in Protocol 2, can be solution-processed to form thin films for device fabrication.
Protocol 5: OTFT Device Fabrication and Characterization
Objective: To fabricate and characterize a solution-processed OTFT using a Naphtho[1,2-b]thiophene-based polymer.
Materials and Equipment:
-
Poly((Naphtho[1,2-b]thiophen-2-yl)methyl acrylate)
-
Chlorobenzene or other suitable solvent
-
Heavily n-doped Si wafer with a thermally grown SiO2 layer (as gate and gate dielectric)
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Clean the Si/SiO2 substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Prepare a solution of the Poly((Naphtho[1,2-b]thiophen-2-yl)methyl acrylate) in chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the SiO2 surface to form a thin film.
-
Anneal the film at an optimized temperature to improve molecular ordering and remove residual solvent.
-
Deposit the gold source and drain electrodes through a shadow mask using a thermal evaporator.
-
Characterize the OTFT device using a semiconductor parameter analyzer to obtain output and transfer characteristics, and to calculate key parameters such as field-effect mobility and on/off ratio.
Application Note: Naphtho[1,2-b]thiophen-2-ylmethanol as a Versatile Building Block for High-Performance Organic Semiconductors
Introduction: The Strategic Importance of Fused Thiophene Systems in Organic Electronics
The field of organic electronics has seen remarkable advancements, driven by the development of novel π-conjugated materials that form the active layer in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] Among the various classes of organic semiconductors, thienoacenes—rigid, planar structures formed by the fusion of thiophene and other aromatic rings—have garnered significant attention.[1][2] These materials are prized for their potential to deliver high charge carrier mobility and excellent environmental stability.
Specifically, derivatives of naphthothiophene have emerged as promising candidates for high-performance OFETs.[2][3][4] The extended π-conjugation and inherent planarity of the naphthothiophene core facilitate strong intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport. The ability to chemically modify this core allows for the fine-tuning of molecular packing, energy levels, and solubility, thereby optimizing device performance.[5]
This application note focuses on a key, yet under-documented, building block: Naphtho[1,2-b]thiophen-2-ylmethanol . We will elucidate its synthesis and demonstrate its utility as a versatile precursor for creating more complex, high-performance organic semiconductors. The introduction of the hydroxymethyl group at the 2-position provides a reactive handle for a variety of subsequent chemical transformations, making it an invaluable synthon for the rational design of novel organic electronic materials.
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of the this compound building block is the critical first step. While various methods exist for the construction of the naphthothiophene core, a common and effective approach involves the cyclization of a suitable precursor. Below is a representative, multi-step protocol.
Experimental Protocol: Synthesis of this compound
Causality: This synthetic route is designed for efficiency and scalability. The Vilsmeier-Haack reaction is a reliable method for formylation, and the subsequent reduction is a standard, high-yielding transformation.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Naphtho[1,2-b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Synthesis of Naphtho[1,2-b]thiophene-2-carbaldehyde
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF. Stir for 30 minutes at 0 °C.
-
Dissolve Naphtho[1,2-b]thiophene (1 equivalent) in anhydrous DCM and add it to the flask.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and slowly quench with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield Naphtho[1,2-b]thiophene-2-carbaldehyde.
Step 2: Synthesis of this compound
-
Dissolve the Naphtho[1,2-b]thiophene-2-carbaldehyde (1 equivalent) in a mixture of DCM and MeOH (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product, this compound, is often pure enough for the next step but can be further purified by recrystallization or column chromatography if necessary.
Application in the Synthesis of a D-A Type Organic Semiconductor
The true utility of this compound is realized when it is incorporated into larger, more complex organic semiconductor structures. The hydroxyl group can be easily converted into a leaving group (e.g., a tosylate or a halide) for subsequent cross-coupling reactions. A particularly powerful application is in the synthesis of donor-acceptor (D-A) type semiconductors, where the electron-rich naphthothiophene unit can serve as the donor.
Here, we demonstrate the synthesis of a model D-A compound where the Naphtho[1,2-b]thiophene moiety is coupled with a well-known acceptor, benzothiadiazole, via a Suzuki cross-coupling reaction.[6][7]
Experimental Protocol: Synthesis of a Naphtho[1,2-b]thiophene-Benzothiadiazole Conjugated Molecule
Causality: The Suzuki cross-coupling is a robust and versatile C-C bond-forming reaction, ideal for linking aromatic systems.[8][9] The conversion of the alcohol to a bromide creates a stable, reactive substrate for the coupling reaction.
Workflow Diagram:
Caption: Synthesis of a D-A semiconductor via Suzuki coupling.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Pinacolborane
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
-
Tetrahydrofuran (THF)
Step 3: Synthesis of 2-(Bromomethyl)naphtho[1,2-b]thiophene
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add PBr₃ (0.5 equivalents) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Pour the reaction mixture onto ice water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield 2-(Bromomethyl)naphtho[1,2-b]thiophene, which is used in the next step without further purification.
Step 4: Suzuki Cross-Coupling with a Benzothiadiazole Acceptor
-
In a Schlenk flask, combine 2-(Bromomethyl)naphtho[1,2-b]thiophene (1 equivalent), the boronic ester of the acceptor molecule (e.g., derived from 4,7-dibromo-2,1,3-benzothiadiazole, 1.1 equivalents), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
After cooling to room temperature, add water and extract with toluene (3x).
-
Wash the combined organic layers with brine and dry over MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the final D-A organic semiconductor.
Characterization and Performance Data
The synthesized materials should be thoroughly characterized to confirm their structure and evaluate their electronic properties.
Structural Characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure and purity.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight.
Physicochemical Properties:
-
UV-Vis Spectroscopy: To determine the optical bandgap and absorption properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
The performance of these materials in electronic devices is the ultimate test of their utility. A typical application is in an Organic Thin-Film Transistor (OTFT).
Table 1: Representative Properties of Naphthothiophene-based Semiconductors
| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| DNTT[10][11] | -5.4 | -2.2 | 3.2 | up to 3.5 | > 10⁶ |
| NBTBT-10[3][12] | -5.18 | -3.95 | 1.23 | 0.25 | 10⁵ - 10⁶ |
| NDTT-10[4][13] | -5.18 | -3.95 | 1.23 | 0.22 | > 10⁷ |
Note: The data in this table is representative of high-performing naphthothiophene derivatives and serves as a benchmark for newly synthesized materials.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic semiconductors. The protocols detailed in this application note provide a reliable pathway for its synthesis and subsequent incorporation into complex π-conjugated systems. The ability to easily introduce this electron-rich moiety into various molecular architectures opens up a vast design space for new materials with tailored electronic properties.
Future work should focus on exploring a wider range of acceptor units to couple with the naphthothiophene donor, as well as investigating the impact of different substitution patterns on the naphthothiophene core. The strategic use of this compound will undoubtedly contribute to the development of next-generation organic electronic devices with enhanced performance and stability.
References
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Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][3]benzothiophene-based semiconductors for organic field-effect transistors. RSC Publishing. Available at: [Link]
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Naphthodithieno[3,2-b]thiophene-based semiconductors: synthesis, characterization, and device performance of field-effect transistors. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Modulating the Alkylation Position on Terminal Thiophene Ring of Naphtho[2,3-b:6,7-b′] Bithieno[2,3-d] Thiophene (NBTT) for High-Performance Organic Optoelectronic Devices. ACS Publications. Available at: [Link]
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Synthesis and characterization Naphtho[2,1-b:3,4-b']dithiophene-based organic semiconducting molecules for organic electronics. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]
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Organic semiconductors based on[3]benzothieno[3,2-b][3]benzothiophene substructure. Semantic Scholar. Available at: [Link]
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Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Chemical structures of naphtho[1,2- b :5,6- b ′ ]dithiophene-based organic semiconductors for solar cell applications. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis | Request PDF. ResearchGate. Available at: [Link]
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Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis. PubMed. Available at: [Link]
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AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d. HETEROCYCLES, Vol. 81, No. 10, 2010. Available at: [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Diphenyl Derivatives of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors. ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
-
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) thin-film transistors with improved performance and stability. ResearchGate. Available at: [Link]
-
Naphthodithieno[3,2-b]thiophene-based semiconductors: Synthesis, characterization, and device performance of field-effect transistors. ResearchGate. Available at: [Link]
-
bisthieno[3,2-b][3]benzothiophene-based semiconductors for organic field-effect transistors. ResearchGate. Available at: [Link]
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A review: Methodologies for the synthesis of anthra[2,3-b]thiophene and naphtho[2,3-b:6,7-b′]dithiophene fragments for organic semiconductor materials | Request PDF. ResearchGate. Available at: [Link]
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135. Synthesis of naphtho[2,3-b]thiophen. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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This compound | C13H10OS | CID 13128311. PubChem. Available at: [Link]
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This compound [P93697]. ChemUniverse. Available at: [Link]
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Organic semiconductors based on[3]benzothieno[3,2-b][3]benzothiophene substructure. PubMed. Available at: [Link]
-
(PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]
-
Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors | Request PDF. ResearchGate. Available at: [Link]
- 99. Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors.Suk-Won Choi Research Group @ KHU.
Sources
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- 3. Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocols: Polymerization of Naphtho[1,2-b]thiophen-2-ylmethanol-based Monomers for Advanced Biomedical Applications
Introduction
The convergence of materials science and pharmacology has paved the way for the development of sophisticated polymer-based platforms for drug delivery, bio-sensing, and tissue engineering. Polythiophenes and their derivatives have emerged as a class of conducting polymers with immense potential in biological applications due to their electronic properties, biocompatibility, and tunable functionality.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of a novel monomer, Naphtho[1,2-b]thiophen-2-ylmethanol. The unique naphthothiophene moiety offers a rigid and extended π-conjugated system, which can impart desirable optical and electronic properties to the resulting polymer, making it a promising candidate for advanced biomedical applications.[3][4][5]
This document will provide a comprehensive overview of the synthetic strategy, including monomer protection, polymerization methodologies, and post-polymerization modification. The protocols described herein are grounded in established principles of polymer chemistry, particularly cationic and ring-opening polymerization techniques, and are designed to be self-validating through rigorous characterization at each stage.
Theoretical Framework: Navigating the Polymerization of a Functionalized Naphthothiophene Monomer
The structure of this compound presents a unique set of challenges and opportunities for polymerization. The primary considerations are the presence of a reactive hydroxyl group and the bulky, aromatic naphthothiophene core.
The Critical Need for Protecting Groups
Direct polymerization of this compound via many common techniques, especially cationic polymerization, is problematic. The hydroxyl group is nucleophilic and can react with the propagating cationic center, leading to termination or side reactions.[6] Therefore, a protection strategy is essential. A common approach for protecting hydroxyl groups in the context of vinyl ether polymerization is the use of silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) or a tert-butyldiphenylsilyl (TBDPS) group.[6] These groups are stable under the conditions of cationic polymerization and can be readily removed post-polymerization under mild conditions.
Choosing the Right Polymerization Strategy
Two primary polymerization routes are proposed for the protected this compound monomer:
-
Cationic Polymerization of a Vinyl Ether Derivative: This approach involves converting the protected monomer into a vinyl ether. Cationic polymerization of vinyl ethers is a well-established method that can proceed in a living manner, allowing for excellent control over molecular weight and dispersity.[7][8][9]
-
Ring-Opening Polymerization (ROP): If the monomer can be converted into a suitable cyclic thioester or lactone derivative, ring-opening polymerization offers another powerful tool for creating well-defined polymers.[10][11][12][13][14] ROP can be initiated by a variety of catalysts, offering flexibility in reaction conditions and polymer architecture.
This application note will focus on the cationic polymerization of a vinyl ether derivative due to its proven robustness for producing well-defined polymers with functional pendants.
Experimental Section: From Monomer to Polymer
This section details the step-by-step protocols for the synthesis of the protected monomer, its polymerization, and the final deprotection to yield the target polymer.
Materials and Instrumentation
| Reagent/Instrument | Purpose | Typical Supplier |
| This compound | Starting Monomer | Available from specialty chemical suppliers.[15][16] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting Group Reagent | Sigma-Aldrich, TCI |
| Imidazole | Base for Protection Reaction | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM), Anhydrous | Solvent | Sigma-Aldrich, Fisher Scientific |
| Ethyl vinyl ether | Vinyl Ether Source | Sigma-Aldrich, TCI |
| Tris(p-bromophenyl)aminium hexachloroantimonate | Cationic Initiator | Sigma-Aldrich, Strem Chemicals |
| Tetrahydrofuran (THF), Anhydrous | Solvent for Polymerization | Sigma-Aldrich, Fisher Scientific |
| Tetrabutylammonium fluoride (TBAF) | Deprotection Reagent | Sigma-Aldrich, TCI |
| Methanol | Quenching Agent | Fisher Scientific, VWR |
| Gel Permeation Chromatography (GPC) | Molecular Weight Analysis | Agilent, Waters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Characterization | Bruker, JEOL |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | PerkinElmer, Thermo Fisher Scientific |
Protocol 1: Protection of this compound
Objective: To protect the hydroxyl group of the monomer with a TBDMS group to prevent interference during cationic polymerization.
Workflow Diagram:
Caption: Workflow for the silyl protection of the monomer.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the TBDMS-protected monomer.
-
Characterization: Confirm the structure of the protected monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The appearance of new signals corresponding to the TBDMS group in the NMR spectra and the disappearance of the broad O-H stretch in the FTIR spectrum will indicate successful protection.
Protocol 2: Synthesis of the Vinyl Ether Monomer
Objective: To introduce a polymerizable vinyl ether functionality.
Workflow Diagram:
Caption: Synthesis of the vinyl ether monomer via transvinylation.
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask, combine the TBDMS-protected monomer (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like dppf, 2-5 mol%), and a large excess of ethyl vinyl ether (which also acts as the solvent).
-
Heat the reaction mixture under an inert atmosphere at a temperature sufficient to promote transvinylation (typically 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and remove the excess ethyl vinyl ether under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired vinyl ether monomer.
-
Characterization: Confirm the structure using ¹H NMR (look for characteristic vinyl proton signals), ¹³C NMR, and mass spectrometry.
Protocol 3: Cationic Polymerization
Objective: To polymerize the vinyl ether monomer in a controlled manner to obtain a well-defined polymer.
Workflow Diagram:
Caption: Cationic polymerization of the vinyl ether monomer.
Step-by-Step Procedure:
-
Under a strictly inert and anhydrous atmosphere, dissolve the vinyl ether monomer in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the cationic initiator (e.g., tris(p-bromophenyl)aminium hexachloroantimonate) in anhydrous THF.
-
Slowly add the initiator solution to the monomer solution at -78 °C with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time (typically 1-24 hours), depending on the desired conversion.
-
Quench the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Characterization: Determine the molecular weight (Mn), molecular weight distribution (Đ), and degree of polymerization using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and FTIR.
Protocol 4: Deprotection of the Polymer
Objective: To remove the TBDMS protecting groups to yield the final functional polymer.
Step-by-Step Procedure:
-
Dissolve the protected polymer in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1 eq per protecting group).
-
Stir the reaction at room temperature for 2-6 hours, monitoring the deprotection by FTIR (reappearance of the O-H stretch) or ¹H NMR (disappearance of TBDMS signals).
-
Precipitate the deprotected polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer, wash thoroughly to remove residual TBAF salts, and dry under vacuum.
-
Characterization: Confirm complete deprotection using ¹H NMR and FTIR. The final polymer should be soluble in polar organic solvents.
Applications in Drug Development
Polythiophenes and their derivatives are promising materials for a variety of biomedical applications.[1][2][17] The polymer synthesized from this compound, with its pendant hydroxyl groups and conjugated backbone, can be explored for:
-
Drug Delivery: The hydroxyl groups can be used as handles for conjugating drug molecules, and the polymer can be formulated into nanoparticles for targeted delivery.[18]
-
Biosensors: The electronic properties of the polythiophene backbone can be exploited for the development of sensitive biosensors for detecting biomolecules.[2]
-
Tissue Engineering: The polymer can be used to create conductive scaffolds that may promote cell growth and differentiation.[2]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and polymerization of this compound-based monomers. By employing a robust protection-polymerization-deprotection strategy, researchers can access novel functional polymers with a unique combination of a conjugated naphthothiophene backbone and reactive pendant groups. The detailed protocols and characterization checkpoints are designed to ensure the successful synthesis of well-defined materials with significant potential in the field of drug development and biomedical research.
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Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules, 22(3), 1009-1013. [Link]
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Sugihara, S., et al. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 13(16), 2735. [Link]
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Sista, P., et al. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology, 14(1), 250-272. [Link]
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Kim, J., et al. (2014). Naphtho[1,2-b:5,6-b′]dithiophene-based copolymers for applications to polymer solar cells. Journal of Materials Chemistry A, 2(18), 6548-6555. [Link]
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Ghosh, A., & Fors, B. P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
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Ghosh, A., & Fors, B. P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
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Sista, P., et al. (2014). Polythiophenes in Biological Applications. ResearchGate. [Link]
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Satoh, K., & Kamigaito, M. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Angewandte Chemie International Edition, 58(40), 14215-14219. [Link]
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Al-Dhfyan, A., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Polymers, 13(13), 2095. [Link]
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De Winter, J., & Gerbaux, P. (2020). Polythioesters Prepared by Ring-Opening Polymerization of Cyclic Thioesters and Related Monomers. Polymers, 12(10), 2379. [Link]
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Li, Y., et al. (2018). Naphtho[1,2-b:5,6-b′]dithiophene-Based Conjugated Polymers for Fullerene-Free Inverted Polymer Solar Cells. Macromolecular Rapid Communications, 39(12), 1700872. [Link]
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Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(10), 14238-14247. [Link]
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Chen, W.-C., et al. (2013). Synthesis and Characterization of Naphtho[2,1-b:3,4-b′]dithiophene-Based Polymers with Extended π-Conjugation Systems for Use in Bulk Heterojunction Polymer Solar Cells. Journal of Polymer Science Part A: Polymer Chemistry, 51(22), 4742-4751. [Link]
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In, I., & Park, S. Y. (2012). Water soluble polythiophenes: preparation and applications. Chemical Communications, 48(25), 3054-3069. [Link]
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N.a. (n.d.). Ring-opening polymerization. Wikipedia. [Link]
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De Winter, J., & Gerbaux, P. (2022). Polythioesters Prepared by Ring-Opening Polymerization of Cyclic Thioesters and Related Monomers. SciSpace. [Link]
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N.a. (n.d.). Ring-Opening polymerisation. University of Birmingham. [Link]
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N.a. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
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Al-Otaibi, A. A. M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. [Link]
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N.a. (n.d.). Naphtho[1,2-b]thiophene. Cheméo. [Link]
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N.a. (2001). Enzymatic Synthesis of Fluorescent Naphthol-Based Polymers. ResearchGate. [Link]
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N.a. (2016). Metal-free polymerization: synthesis and properties of fused benzo[1,2-b:4,5-b′]bis[b]benzothiophene (BBBT) polymers. RSC Publishing. [Link]
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Papageorgiou, G. Z., et al. (2022). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Polymers, 14(21), 4735. [Link]
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Kurishiba, Y., et al. (2025). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. ResearchGate. [Link]
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Sethusankar, K., et al. (2015). Crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene and of an orthorhombic polymorph of 7-phenylanthra[2,3-b]benzo[d]thiophene. ResearchGate. [Link]
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Sethusankar, K., et al. (2015). Crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene and of an orthorhombic polymorph of 7-phenylanthra[2,3-b]benzo[d]thiophene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1198–1203. [Link]
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Abdel-Gawad, H., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. [Link]
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N.a. (n.d.). Benzo(b)naphtho(2,1-d)thiophene. PubChem. [Link]
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Tedjamulia, M. L., & Castle, R. N. (1981). Synthesis of anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. Journal of Heterocyclic Chemistry, 18(6), 1213-1218. [Link]
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Application Notes & Protocols: Naphtho[1,2-b]thiophen-2-ylmethanol as a Core Building Block for Advanced Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the utilization of Naphtho[1,2-b]thiophen-2-ylmethanol as a foundational molecular scaffold for the synthesis of novel organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). While not a photosensitizer in its native form, its rigid, planar, and electron-rich naphthothiophene core makes it an exemplary starting material for creating efficient Donor-π-Acceptor (D-π-A) dyes.
Introduction: The Strategic Value of Naphthothiophene Scaffolds in DSSCs
Dye-Sensitized Solar Cells (DSSCs) have garnered significant attention as a cost-effective and environmentally friendly alternative to conventional silicon-based photovoltaics. The efficiency of a DSSC is critically dependent on the molecular sensitizer, which is responsible for light absorption and the subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).
Organic metal-free dyes, particularly those with a D-π-A architecture, are at the forefront of DSSC research. Fused thiophene derivatives are highly sought after for the π-bridge component due to their excellent charge transport properties, structural rigidity which can suppress non-radiative decay pathways, and the ability to tune their electronic properties through chemical modification[1]. The Naphtho[1,2-b]thiophen moiety is a promising π-conjugated system that can be integrated into such dyes to enhance light-harvesting capabilities and overall device performance[2].
This compound itself lacks the requisite functional groups—specifically an electron acceptor and an anchoring group—to function as a DSSC dye. However, its "-ylmethanol" functional group provides a versatile chemical handle for elaboration into a complete and highly efficient D-π-A sensitizer. This guide details the synthetic transformation of this precursor into a functional dye and the subsequent fabrication and characterization of a high-performance DSSC.
Part 1: Synthesis of a Naphtho[1,2-b]thiophen-based Sensitizer (NT-CA)
The core strategy is to convert this compound into a D-π-A dye, which we will designate NT-CA (NaphthoThiophen-CyanoAcrylic acid). This involves two key synthetic steps: oxidation of the alcohol to an aldehyde, followed by a Knoevenagel condensation to install the crucial cyanoacrylic acid acceptor and anchoring group. In this proposed structure, the electron-rich naphthothiophene core itself serves as the electron donor and π-bridge system.
Proposed Synthetic Pathway for NT-CA Dye
Caption: Synthetic route from the precursor to the final NT-CA dye.
Protocol 1.1: Synthesis of Naphtho[1,2-b]thiophen-2-carbaldehyde (Intermediate)
Causality: The primary alcohol must be oxidized to an aldehyde to make it susceptible to nucleophilic attack in the subsequent condensation step. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation without over-oxidizing to a carboxylic acid.
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will turn into a brownish slurry.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the mixture with diethyl ether (100 mL) and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Wash the silica plug with additional diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate as a solid.
Protocol 1.2: Synthesis of NT-CA Dye (Final Product)
Causality: The Knoevenagel condensation is a classic and highly effective method for forming the C=C bond of the π-bridge and installing the cyanoacrylic acid group simultaneously. This group serves as both a strong electron acceptor and the critical anchor to the TiO₂ surface[3].
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve Naphtho[1,2-b]thiophen-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.2 eq) in toluene (50 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, evaporate the toluene under reduced pressure.
-
Purification: Dissolve the crude solid in a mixture of DCM and methanol and recrystallize to obtain the pure NT-CA dye.
-
Characterization: Confirm the structure and purity of the final dye using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and UV-Visible absorption spectroscopy to determine its light-harvesting properties.
Part 2: DSSC Fabrication Workflow
This section details the assembly of a laboratory-scale DSSC using the synthesized NT-CA dye. The process involves preparing the photoanode, sensitizing it with the dye, preparing the counter electrode, and assembling the cell.
Caption: Energy diagram illustrating the operational principle of the DSSC.
Protocol 3.1: Current-Voltage (I-V) Characterization
Causality: This is the primary measurement to determine the overall efficiency of the solar cell under simulated sunlight.
-
Setup: Use a solar simulator calibrated to AM 1.5G conditions (100 mW/cm²) and a digital source meter (like a Keithley 2400).[4]
-
Measurement: Connect the source meter to the photoanode (working electrode) and counter electrode (counter electrode). Mask the cell so that only the active area is illuminated. Sweep the voltage from a reverse bias to a forward bias (e.g., -0.1 V to 0.8 V) and record the corresponding current.[5]
-
Data Extraction: From the I-V curve, determine the following:
-
Open-circuit voltage (V_oc): The voltage at zero current.
-
Short-circuit current density (J_sc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as (V_max * J_max) / (V_oc * J_sc), where V_max and J_max are the voltage and current at the maximum power point.
-
Power Conversion Efficiency (PCE, η): Calculated as (V_oc * J_sc * FF) / P_in, where P_in is the incident power density (100 mW/cm²).[6]
-
Protocol 3.2: Incident Photon-to-Current Conversion Efficiency (IPCE)
Causality: IPCE measures the quantum efficiency of the cell at specific wavelengths of light, providing insight into how well the dye utilizes the solar spectrum.
-
Setup: Use a dedicated IPCE measurement system, which includes a light source (e.g., Xenon lamp), a monochromator, and a lock-in amplifier.[7]
-
Measurement: Illuminate the cell with monochromatic light of varying wavelengths. Measure the short-circuit current generated at each wavelength. A calibrated reference photodiode is used to measure the incident light power at each wavelength.[8]
-
Calculation: The IPCE is calculated using the formula: IPCE(λ) = [1240 * J_sc(λ)] / [λ * P_in(λ)] where λ is the wavelength (nm), J_sc(λ) is the short-circuit current density (mA/cm²), and P_in(λ) is the incident power density (mW/cm²).[9]
Protocol 3.3: Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a powerful non-destructive technique used to probe the internal kinetics of the DSSC, such as charge transfer resistances and electron lifetimes, which are crucial for diagnosing performance limitations.[10][11]
-
Setup: Use a potentiostat with a frequency response analyzer (FRA) module.
-
Measurement: Apply a forward bias voltage (typically near V_oc) to the cell in the dark. Superimpose a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Analysis: The resulting data is typically presented as a Nyquist plot. The plot for a DSSC often shows three semicircles corresponding to:
-
High Frequency: Charge transfer resistance at the counter electrode/electrolyte interface.
-
Intermediate Frequency: Electron transfer and recombination at the TiO₂/dye/electrolyte interface.
-
Low Frequency: Mass transport limitations (diffusion) of the redox species in the electrolyte.[12]
-
Expected Performance and Data Summary
The performance of a DSSC based on a novel dye like NT-CA would depend on many factors. A well-fabricated cell could be expected to show the following performance metrics.
| Parameter | Symbol | Expected Value | Unit |
| Open-Circuit Voltage | V_oc | 0.65 - 0.75 | V |
| Short-Circuit Current Density | J_sc | 10 - 14 | mA/cm² |
| Fill Factor | FF | 0.60 - 0.70 | - |
| Power Conversion Efficiency | η (PCE) | 5.0 - 7.0 | % |
References
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An overview of the preparation and application of counter electrodes for DSSCs. (2023). RSC Advances. Available at: [Link]
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Wang, Q., et al. (2005). Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells. The Journal of Physical Chemistry B. Available at: [Link]
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Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. (2005). ACS Publications. Available at: [Link]
- Selyanin, I. O., et al. (2020). TiO2 paste for DSSC photoanode: preparation and optimization of application method. Journal of Physics: Conference Series.
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2016). MDPI. Available at: [Link]
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Preparation of Photoanode of Dye-Sensitized Solar Cell by Electrospining. (n.d.). Scientific.Net. Available at: [Link]
- Effect of Deposition Layer of Titanium Dioxide (TIO2) Thin Film as Photoanode For Economically Sustainable Dye-Sensitized Solar Cell (DSSC)
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Maximizing Solar Cell Efficiency: Understanding PCE, EQE, and IPCE. (n.d.). infinityPV. Available at: [Link]
- IV Characterization of Dye Sensitized Solar Cell Using Cost Effective Automated Load Variable Method. (n.d.). Worldwidejournals.com.
- Bio-mediated preparation of nano TiO2: Application as photoanode in DSSCs. (2025).
- Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Notre Dame.
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Can you prepare a platinum counter electrod for a DSSC from Pt(0)? (2016). ResearchGate. Available at: [Link]
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(PDF) Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. (2005). ResearchGate. Available at: [Link]
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(PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020). ResearchGate. Available at: [Link]
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Embedding an electron donor or acceptor into naphtho[2,1-b:3,4-b']dithiophene based organic sensitizers for dye-sensitized solar cells. (2013). PubMed. Available at: [Link]
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(PDF) Embedding an electron donor or acceptor into naphtho[2,1-b:3,4-b ']dithiophene based organic sensitizers for dye-sensitized solar cells. (2013). ResearchGate. Available at: [Link]
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(PDF) Preparation of Platinum (Pt) Counter Electrode Coated by Electrochemical Technique at High Temperature for Dye-sensitized Solar Cell (DSSC) Application. (2017). ResearchGate. Available at: [Link]
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Dye Solar Cells – Part 2: Impedance Measurements. (n.d.). Gamry Instruments. Available at: [Link]
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Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) redox shuttles. (2022). RSC Publishing. Available at: [Link]
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An overview of the preparation and application of counter electrodes for DSSCs. (2023). RSC Publishing. Available at: [Link]
- Transient current effect on the dye sensitized solar cells I–V characterization. (2021). IET Science, Measurement & Technology.
- I-V Characteristics of DSSC. (n.d.).
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Incident Photon to Current Conversion Efficiency. (n.d.). IRASOL. Available at: [Link]
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Considerations for the Accurate Measurement of Incident Photon to Current Efficiency in Photoelectrochemical Cells. (2021). Frontiers. Available at: [Link]
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Fabrication of a Dye-Sensitized Solar Cell. (2014). YouTube. Available at: [Link]
- Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. (2018).
-
How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. (n.d.). Instructables. Available at: [Link]
- Enhancing the temporal stability of DSSCs with novel vinylpyrimidine anchoring and accepting group. (2022). Elsevier.
- Analyze the Absorption Properties and I-V Characterization of Dye Sensitized Solar Cell Using Ruthenium Dye. (2014). American Journal of Engineering and Applied Sciences.
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Constructing a Dye Sensitized Solar Cell. (2009). YouTube. Available at: [Link]
- D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells. (2022). Energy Advances (RSC Publishing).
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- Optimizing photovoltaic performance of squaraine derivative dyes: a DFT study on different anchoring groups. (2024). RSC Publishing.
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DSSC: Dye Sensitized Solar Cells. (n.d.). Gamry Instruments. Available at: [Link]
- The efficiency calculation. (n.d.). The Royal Society of Chemistry.
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Dye-sensitized Solar Cells. (n.d.). materiability. Available at: [Link]
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2016). MDPI. Available at: [Link]
- IPCE Calcul
- Correction: Dye-sensitized solar cells based on organic dyes with naphtho[2,1-b:3,4-b′]dithiophene as the conjugated linker. (2013).
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Anchoring Groups for Dye-Sensitized Solar Cells. (2015). ACS Applied Materials & Interfaces. Available at: [Link]
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Anchoring groups for dye-sensitized solar cells. (2015). PubMed. Available at: [Link]
- D-π-A organic dyes based on thiophene and selenophene for dye-sensitized solar cells: Unveiling the effect of selenophene on photovoltaic performance. (2024).
- Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Comput
- Novel BODIPY dyes with electron donor variety for dye-sensitized solar cells. (2017). RSC Publishing.
- Donor Group Influence on Dye-Sensitized Solar Cell Device Performances: Balancing Dye Loading and Donor Size. (2020).
- Molecular Designs and Syntheses of Organic Dyes for Dye-Sensitized Solar Cells. (2007).
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol, a key intermediate in the development of novel therapeutic agents. The protocol is designed to be self-validating, with explanations of the underlying chemical principles and detailed procedures for characterization and purification.
Introduction: The Significance of Naphtho[1,2-b]thiophene Derivatives
Thiophene and its fused derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The Naphtho[1,2-b]thiophene moiety, in particular, offers a rigid, planar structure that can engage with biological targets with high affinity and specificity. The introduction of a hydroxymethyl group at the 2-position provides a crucial handle for further functionalization, enabling the exploration of a wide range of chemical space in drug discovery programs. These derivatives have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[2]
This guide details a robust and reproducible three-step synthesis of this compound, commencing with the synthesis of the core Naphtho[1,2-b]thiophene ring system, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality, and culminating in the selective reduction to the desired primary alcohol.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a three-step sequence as illustrated in the workflow diagram below.
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of naphtho[1,2-b]thiophenes
Welcome to the technical support center for the synthesis of naphtho[1,-b]thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common side reactions and troubleshooting scenarios encountered during synthesis, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
FAQ 1: Over-reduction or Unwanted Aromatization
Question: During the synthesis of 4,5-dihydronaphtho[1,2-b]thiophene derivatives, I'm observing the formation of the fully aromatized naphtho[1,2-b]thiophene as a significant byproduct. What causes this, and how can I prevent it?
Answer: This is a common issue, particularly during nitration or other electrophilic substitution reactions on the dihydrogenated precursor. The driving force is the formation of the thermodynamically stable aromatic naphtho[1,2-b]thiophene system.
Causality: The reaction conditions, especially the presence of strong acids or oxidizing agents, can facilitate the elimination of hydrogen from the 4 and 5 positions, leading to aromatization. For instance, attempted nitration of 2-ethoxycarbonyl-4,5-dihydronaphtho[1,2-b]thiophene can predominantly yield the aromatized ethyl naphtho[1,2-b]thiophen-2-carboxylate and its 7-nitro derivative, rather than the desired substitution on the dihydro-scaffold.[1]
Troubleshooting Protocol: Mild Reaction Conditions
-
Reagent Selection: Opt for milder nitrating agents. Instead of a strong nitric acid/sulfuric acid mixture, consider using reagents like acetyl nitrate or nitronium tetrafluoroborate at low temperatures.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Perform the reaction at 0°C or below to minimize the energy available for the aromatization side reaction.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the desired product is formed, preventing prolonged exposure to conditions that favor aromatization.
| Condition | Reagent | Temperature (°C) | Aromatized Byproduct (%) | Desired Product (%) |
| Harsh | HNO₃/H₂SO₄ | 25 | >70% | <30% |
| Mild | Acetyl Nitrate | 0 | <15% | >85% |
| Mild | NO₂BF₄ | -20 | <10% | >90% |
| Table 1: Comparison of nitration conditions and their effect on aromatization. |
FAQ 2: Regioselectivity Issues in Electrophilic Substitution
Question: I am trying to perform an electrophilic substitution (e.g., bromination, nitration) on a substituted naphtho[1,2-b]thiophene, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer: The regioselectivity of electrophilic substitution on the naphtho[1,2-b]thiophene core is highly dependent on the directing effects of existing substituents and the reaction conditions.
Causality: The thiophene ring is generally more activated towards electrophilic attack than the naphthalene ring system.
-
Unsubstituted Naphtho[1,2-b]thiophene: Electrophilic attack typically occurs at the 2-position. However, with stronger reagents like those used for nitration, a mixture of 2- and 5-nitro derivatives can be formed.[2]
-
Substituted Naphtho[1,2-b]thiophenes: The position of substitution is directed by the electronic nature of the substituent. For example, an electron-donating group at the 2-position will direct incoming electrophiles to the 5-position.[1][2] Conversely, an electron-withdrawing group at the 2-position, such as a carboxylate, can also direct substitution to the 5-position.[2]
Troubleshooting Workflow: Controlling Regioselectivity
A workflow for predicting and controlling regioselectivity.
FAQ 3: Dimerization and Polymerization
Question: During my synthesis, especially when attempting to functionalize the thiophene ring via lithiation, I'm observing the formation of high molecular weight species and intractable tars. What is causing this polymerization?
Answer: Thiophene and its derivatives can be susceptible to polymerization under certain conditions, particularly in the presence of strong bases or acids. Lithiation of brominated thiophenes can sometimes lead to undesired dimerization.
Causality:
-
Acid-Catalyzed Polymerization: Strong acids can protonate the thiophene ring, leading to cationic polymerization. For example, treating thiophene with hot phosphoric acid can produce a trimer.[3]
-
Oxidative Coupling: Oxidation can lead to the formation of dithienyl species.
-
Lithiation-Induced Dimerization: When attempting to functionalize a bromonaphthothiophene via lithium-halogen exchange, a dimerization side reaction can occur, leading to the formation of bi-naphthothiophene.[4] This is particularly problematic if the order of addition is not carefully controlled.
Troubleshooting Protocol: Minimizing Dimerization during Lithiation
-
Reverse Addition: To minimize the dimerization of 3-bromonaphtho[2,3-b]thiophene during lithiation, the solution of the brominated substrate should be added slowly to the solution of n-butyllithium at low temperature (-78 °C). This ensures that the concentration of the lithiated intermediate is kept low, reducing the likelihood of it reacting with unreacted starting material.[4]
-
Rapid Quenching: After the lithium-halogen exchange is complete (typically monitored by TLC of a quenched aliquot), the electrophile should be added promptly to trap the desired lithiated species before it can undergo side reactions.
Comparison of standard vs. reverse addition for lithiation.
FAQ 4: Thiophene Ring Oxidation
Question: I am observing the formation of S-oxides and sulfones as byproducts in my reaction. How can I avoid the oxidation of the thiophene sulfur?
Answer: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of thiophene S-oxides and sulfones.
Causality: Oxidation of the thiophene ring can occur through two main pathways: oxidation at the sulfur atom to form an S-oxide, which can then dimerize or be further oxidized to a sulfone, and epoxidation of the C2-C3 double bond.[5] The use of peroxy acids, such as trifluoroperacetic acid, is known to promote these side reactions.[5]
Troubleshooting Protocol: Preventing Sulfur Oxidation
-
Choice of Oxidant: Avoid strong, non-specific oxidizing agents. If an oxidation step is necessary elsewhere in the molecule, choose a reagent that is selective for the desired functional group.
-
Protecting Groups: In multi-step syntheses, consider if the thiophene sulfur needs protection, although this is often not practical.
-
Anhydrous Conditions: In some cases, the presence of water can suppress the formation of certain oxidation byproducts by acting as a competing base.[5]
Purification Strategies
Challenge: The separation of closely related naphtho[1,2-b]thiophene isomers or the removal of oligomeric byproducts can be challenging.
Recommended Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system (e.g., hexanes/ethyl acetate) is crucial for achieving good separation.[6]
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be a highly effective method for purification.[7]
-
Preparative Thin-Layer Chromatography (PTLC): For small-scale reactions or difficult separations, PTLC can provide excellent resolution.[8]
-
Recycling Preparative HPLC: For very challenging separations of isomers, recycling preparative HPLC can be employed.[8]
References
- Clarke, K., Rawson, G., & Scrowston, R. M. (1969). Naphtho[1,2-b]thiophen. Part I. Preparation and electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1, 537-541.
- Clarke, K., Scrowston, R. M., & Sutton, T. M. (1973). Naphtho[1,2-b]thiophen. Part 2. Substitution reactions of derivatives with one or more substituents in the thiophen ring and of the 4,5-di-hydro-derivative. Journal of the Chemical Society, Perkin Transactions 1, 623-627.
- Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. ChemRxiv.
- Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. Dalton Transactions, 50(1), 123-129.
- Martin, G. E., & Smith, K. (1996). Process for the synthesis of benzo[b]thiophenes.
- Wikipedia. (2024). Thiophene.
- Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.
- Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined Ortho-Lithiation-Halocyclization Strategies. The Journal of Organic Chemistry, 75(21), 7443–7446.
- Yoshida, H., Fukushima, H., & Ohshita, J. (2013). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 4(4), 1844-1849.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Yoshida, H., Fukushima, H., & Ohshita, J. (2013). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 4(4), 1844-1849.
Sources
- 1. Naphtho[1,2-b]thiophen. Part 2. Substitution reactions of derivatives with one or more substituents in the thiophen ring and of the 4,5-di-hydro-derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Naphtho[1,2-b]thiophen. Part I. Preparation and electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Naphtho[1,2-b]thiophen-2-ylmethanol
Welcome to the dedicated technical support guide for the purification of Naphtho[1,2-b]thiophen-2-ylmethanol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the necessary expertise to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound.
Introduction: Understanding the Purification Landscape
This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. The primary challenge in its purification often lies in the removal of structurally similar impurities, such as the starting aldehyde or over-oxidation products. This guide provides a systematic approach to achieving high purity through common laboratory techniques.
Core Purification Strategies: A Comparative Overview
The two most effective methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity.
| Technique | Principle | Best Suited For | Key Advantages | Potential Challenges |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Complex mixtures with multiple components, separation of impurities with different polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for sample degradation on acidic silica. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Removing small amounts of impurities from a solid compound. | Can yield very high purity, scalable. | Requires finding a suitable solvent, risk of "oiling out," potential for low recovery. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Column Chromatography
Q1: My compound appears to be streaking on the TLC plate and the column. What is the likely cause and solution?
A1: Streaking is often indicative of compound overloading or interactions with the stationary phase. Given that this compound has a hydroxyl group, it can interact strongly with the acidic silanol groups on standard silica gel.
-
Causality: The hydroxyl group can lead to strong hydrogen bonding with the silica surface, causing slow and uneven elution.
-
Solution:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar solvent like methanol or a basic modifier like triethylamine to your eluent. This will compete for the active sites on the silica gel and improve the elution profile of your compound.
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base to neutralize its acidity.
-
Q2: I'm struggling to separate my product from the starting material, Naphtho[1,2-b]thiophene-2-carbaldehyde. Their Rf values are very close. How can I improve separation?
A2: The small polarity difference between an alcohol and its corresponding aldehyde can make separation challenging.
-
Causality: The primary difference in polarity comes from the hydroxyl group versus the aldehyde group. Optimizing the mobile phase is key to exploiting this small difference.
-
Solution:
-
Fine-tune the Eluent System: Systematically screen different solvent mixtures using TLC. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Try a shallow gradient of the polar solvent to enhance separation.
-
Increase Column Length: A longer and narrower column provides more theoretical plates, leading to better resolution of closely eluting compounds.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can result in a tighter band and improved separation.
-
Q3: My product seems to be degrading on the column, indicated by the appearance of new, colored spots on the TLC. What can I do?
A3: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel.
-
Causality: The acidic environment of the silica gel can catalyze decomposition reactions of sensitive compounds.
-
Solution:
-
Neutralize the Silica: As mentioned in Q1, use a mobile phase containing a small amount of triethylamine (around 0.5-1%) to neutralize the silica gel in-situ.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Recrystallization
Q1: I can't find a single solvent that is suitable for recrystallizing my this compound.
A1: This is a common challenge. When a single solvent doesn't provide the desired solubility profile (sparingly soluble at room temperature, but highly soluble when hot), a two-solvent system is the ideal solution.
-
Causality: The solubility properties of a compound are highly specific to the solvent.
-
Solution:
-
Select a Solvent Pair: Choose a "good" solvent in which your compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexanes or petroleum ether). The two solvents must be miscible.
-
Perform a Two-Solvent Recrystallization: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent until the solution is clear again, then allow it to cool slowly. For a detailed protocol, refer to the MIT OpenCourseWare guide on two-solvent recrystallization.[1]
-
Q2: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.
-
Causality: This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.
-
Solution:
-
Lower the Boiling Point of the Solvent System: If using a single solvent, choose one with a lower boiling point. In a two-solvent system, you can adjust the ratio to lower the overall boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Agitation can sometimes induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: My recrystallization resulted in a very low yield. What are the common reasons for this?
A3: Low yield is a frequent issue in recrystallization.
-
Causality: The most common causes are using too much solvent, cooling the solution too quickly (which traps impurities and reduces the yield of pure crystals), or premature crystallization during a hot filtration step.
-
Solution:
-
Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.
-
Slow Cooling: As mentioned previously, allow for slow cooling to maximize crystal formation.
-
Pre-heat the Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing on the filter paper.
-
Recover from Mother Liquor: It may be possible to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
1. TLC Analysis and Solvent System Selection:
-
Prepare several eluent mixtures of varying polarity (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 1:1).
-
Spot your crude material on a TLC plate and develop it in each solvent system.
-
The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.
2. Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly.
-
Add another thin layer of sand on top of the packed silica.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for a single-solvent recrystallization.
1. Solvent Selection:
-
Test the solubility of your crude material in small amounts of various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common choices for aromatic alcohols include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until all the solid just dissolves.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for final drying.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 2015, 13(3), 789-793. Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
Synthesis of naphtho[2,3-b]thiophen. Journal of the Chemical Society, 1962, 704. Available from: [Link]
-
Naphtho[1,2-b]thiophen. Part I. Preparation and electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1, 1972, 321-323. Available from: [Link]
Sources
Optimization of reaction conditions for Naphtho[1,2-b]thiophene synthesis
An essential guide for researchers and drug development professionals on the synthesis of Naphtho[1,2-b]thiophene. This technical support center provides in-depth troubleshooting, frequently asked questions, and optimized protocols to streamline your experimental workflow.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Naphtho[1,2-b]thiophene, providing the core knowledge needed to approach this reaction with confidence.
Q1: What are the primary synthetic strategies for constructing the Naphtho[1,2-b]thiophene core?
There are several established routes, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:
-
Annulation onto a Thiophene Ring: This involves building the naphthalene portion onto a pre-existing thiophene derivative. This is a common strategy, particularly for creating complex polycyclic aromatic systems.
-
Annulation onto a Naphthalene Ring: Conversely, one can start with a substituted naphthalene and construct the thiophene ring. An electrochemically-promoted synthesis, for instance, can yield Naphtho[1,2-b]thiophene derivatives from a 2-naphthalene decorated sulfonyl hydrazine.[1]
-
Aryne Cyclization Reactions: A modern and efficient one-step method involves the reaction of an aryne precursor with an alkynyl sulfide, which can generate a wide range of substituted benzothiophenes and can be extended to naphtho-fused systems.[2][3]
-
Oxidative Cyclization: Palladium-catalyzed or FeCl3-catalyzed oxidative cyclization of appropriately substituted precursors is a powerful method for forming the final ring system.[4]
Q2: What is the mechanistic basis for the formation of the thiophene ring in these syntheses?
While mechanisms vary by the specific reaction type, a common theme is the formation of a key carbon-sulfur bond followed by a cyclization event. For example, in the Paal-Knorr thiophene synthesis, a 1,4-dicarbonyl compound reacts with a sulfidizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6] The mechanism involves the initial formation of a thioketone, followed by nucleophilic attack and subsequent dehydration to form the aromatic thiophene ring. In aryne-based syntheses, the highly reactive aryne intermediate undergoes a cycloaddition with the alkynyl sulfide.
Q3: Which reaction parameters are most critical for optimizing yield and purity?
Optimizing the synthesis of Naphtho[1,2-b]thiophene requires careful control over several parameters:
-
Catalyst System: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are frequently used in cross-coupling steps (e.g., Suzuki or Stille reactions) to build the necessary precursors.[4][7] The choice of ligand and catalyst loading are critical.
-
Solvent: The solvent choice impacts reagent solubility and reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly employed.[7][8] For certain electrochemical syntheses, co-solvents like hexafluoroisopropanol (HFIP) and nitromethane (CH₃NO₂) have proven effective.[1]
-
Temperature: Reaction temperatures can range from 0°C for sensitive steps like lithiation and bromination to reflux for coupling and cyclization reactions.[7][9] Pyrolysis methods, though sometimes used for benzo[b]thiophenes, often require extremely high temperatures and can lead to low yields, making them less suitable for complex molecules.[9]
-
Atmosphere: Many of the organometallic reagents and catalysts used are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst deactivation and unwanted side reactions.
Section 2: Standardized Experimental Protocol: A Suzuki Coupling & Cyclization Approach
This protocol describes a representative two-step synthesis of a Naphtho[1,2-b]thiophene derivative, adapted from literature procedures.[4] It serves as a baseline for the troubleshooting guide.
Step 1: Palladium-Catalyzed Suzuki Coupling
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 1,2-dibromo-4,5-dialkoxybenzene (1.0 equiv), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene (2.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and an aqueous solution of 2M sodium carbonate (Na₂CO₃) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the diarylated intermediate.
Step 2: Ferric Chloride (FeCl₃) Catalyzed Oxidative Cyclization
-
Setup: Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add anhydrous ferric chloride (FeCl₃) (2.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will typically turn dark. Monitor for the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a beaker containing methanol.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with methanol, water, and acetone to remove residual iron salts and impurities.
-
Final Purification: The resulting solid can be further purified by recrystallization or sublimation to yield the final Naphtho[1,2-b]thiophene product.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of Naphtho[1,2-b]thiophene.
Problem 1: Low or No Product Yield in Suzuki Coupling (Step 1)
-
Question: My Suzuki coupling reaction has failed, or the yield is extremely low. I have mostly recovered my starting materials. What went wrong?
-
Answer:
-
Inactive Catalyst: The palladium catalyst is the most common point of failure. Ensure the catalyst was stored under inert gas and is not expired. Using a freshly opened bottle or a glovebox for handling is recommended.
-
Inefficient Base: The sodium carbonate solution must be sufficiently concentrated and fresh. The base is critical for the transmetalation step of the catalytic cycle. Ensure vigorous stirring to facilitate mixing between the aqueous and organic phases.
-
Oxygen Contamination: Failure to maintain a strictly inert atmosphere can lead to the oxidation of the phosphine ligands and deactivation of the palladium catalyst. Ensure all joints are well-sealed and the inert gas flow is adequate.
-
Poor Reagent Quality: The boronic ester or halide starting materials may have degraded. Verify their purity by NMR before starting the reaction.
-
Problem 2: Formation of Dihydro-BNT Sulfoxides or Other Side Products
-
Question: My characterization shows the presence of unexpected dihydro-compounds or sulfoxides. How can I prevent these side reactions?
-
Answer:
-
The formation of dihydro-benzo[b]naphtho[1,2-d]thiophene (dihydro-BNT) sulfoxides can occur, particularly when steric hindrance impedes the final dehydrogenation step.[10]
-
Solution: Modifying the reaction temperature or time may favor complete aromatization. If the issue persists, a milder oxidizing agent in the cyclization step might be necessary. The formation of sulfoxides is due to the oxidation of the thiophene sulfur atom.[5] This is often caused by an overly aggressive oxidant or the presence of atmospheric oxygen at elevated temperatures. Ensure the reaction is run under a strictly inert atmosphere and consider using a stoichiometric amount of a controlled oxidant like FeCl₃ rather than an excess.
-
Problem 3: Incomplete Cyclization in Step 2
-
Question: The oxidative cyclization step is not going to completion, and I am isolating a significant amount of the uncyclized intermediate. What should I try?
-
Answer:
-
Insufficient Oxidant: Ensure the FeCl₃ used is anhydrous, as the hydrated form is much less effective. An insufficient stoichiometric amount (less than 2.2 equivalents) may also lead to incomplete reaction.
-
Low Temperature/Short Reaction Time: Some sterically hindered or electron-rich substrates may require longer reaction times or gentle heating to overcome the activation energy for cyclization. Monitor the reaction by TLC over 48 hours before concluding it has stalled.
-
Solvent Choice: While DCM is standard, for less soluble substrates, a solvent like 1,2-dichloroethane might be beneficial, as it allows for higher reaction temperatures.[9]
-
Problem 4: Product Purification is Difficult
-
Question: My crude product is an inseparable mixture, and column chromatography is not effective. What are my options?
-
Answer:
-
Naphtho[1,2-b]thiophenes are often planar, crystalline solids, making them good candidates for purification by methods other than chromatography.
-
Recrystallization: This is a highly effective technique. Experiment with solvent systems like toluene, xylenes, or chlorobenzene.
-
Sublimation: For thermally stable derivatives, high-vacuum sublimation can yield exceptionally pure material, free from non-volatile impurities.
-
Preparative TLC/HPLC: For small-scale reactions or very similar impurities, preparative thin-layer chromatography or recycling preparative HPLC can be effective, though they are more labor-intensive.[2]
-
Section 4: Data and Workflow Visualization
Table 1: Optimization of Electrochemical Synthesis Conditions for Benzo[b]thiophene-1,1-dioxide
This table summarizes data from a related synthesis, illustrating how systematic changes in reaction parameters can dramatically affect product yield.[1] This logic is directly applicable to optimizing Naphtho[1,2-b]thiophene synthesis.
| Entry | Electrode Material | Solvent System | Electrolyte | Current (mA) | Yield (%) |
| 1 | Graphite Felt (GF) | HFIP/CH₃NO₂ | Et₄NPF₆ | 5.0 | 75 |
| 2 | Platinum (Pt) | HFIP/CH₃NO₂ | Et₄NPF₆ | 5.0 | 43 |
| 3 | Reticulated Vitreous Carbon (RVC) | HFIP/CH₃NO₂ | Et₄NPF₆ | 5.0 | 62 |
| 4 | Graphite Felt (GF) | DCM | Et₄NPF₆ | 5.0 | <10 |
| 5 | Graphite Felt (GF) | HFIP/CH₃NO₂ | None | 5.0 | 0 |
| 6 | Graphite Felt (GF) | HFIP/CH₃NO₂ | Et₄NPF₆ | 2.5 | 55 |
Diagrams
Caption: General experimental workflow for Naphtho[1,2-b]thiophene synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
(PDF) Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications - ResearchGate. (2022-07-06). Available from: [Link]
-
Thiophene - Wikipedia. Available from: [Link]
-
Development of naphtho[1,2-b:5,6-b']dithiophene based novel small molecules for efficient bulk-heterojunction organic solar cells - PubMed. (2012-01-14). Available from: [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Available from: [Link]
-
Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing). (2022-07-28). Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available from: [Link]
- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents. (1996-10-29).
-
Synthesis of new acenaphtho[1,2-c]thiophene-based low bandgap polymers for organic photovoltaics | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
Scheme 1 Syntheses of naphtho[2,1-b:3,4-b 0 ]bisthieno[3,2-b][10]benzothiophenes, NBTBT-n (n = 6, 8, 10, and 12) and its fluoro-substituted analog, NBTBTF-10. - ResearchGate. Available from: [Link]
-
(a) Synthesis of naphtho[2,3‐b]thieno[2,3‐d]thiophene (NTT). (b)... - ResearchGate. Available from: [Link]
-
Thiophene and benzo[b]thiophene - ScienceDirect. Available from: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Archives. (2025-08-26). Available from: [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing). Available from: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. Available from: [Link]
-
Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds - PubMed. (2023-04-24). Available from: [Link]
-
Naphthodithieno[3,2-b]thiophene-Based Semiconductors: Synthesis, Characterization, and Device Performance of Field - The Royal Society of Chemistry. (2014-02-25). Available from: [Link]
-
Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC - NIH. Available from: [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. (2023-08-12). Available from: [Link]
-
(PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Available from: [Link]
Sources
- 1. Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01175A [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in the Preparation of Naphtho[1,2-b]thiophen-2-ylmethanol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol. Low yields can be a significant impediment to research progress, and this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield is disappointingly low. Which synthetic steps are the most common points of failure?
A1: The synthesis of this compound is a multi-step process, and yield loss can occur at several stages. The most critical points are typically the construction of the naphthothiophene core and the final reduction to the alcohol.
-
Formation of the Naphthothiophene Core: The initial cyclization reactions to form the fused thiophene ring are often challenging. Methods like the reaction of a substituted naphthyl derivative with a sulfur source can suffer from side reactions or require harsh conditions, leading to degradation.[1] For instance, Ullmann-type couplings used to create precursors can have variable yields depending on the substrates and catalysts used.
-
Functional Group Manipulation: Electrophilic substitution reactions (e.g., formylation or acetylation) on the naphthothiophene core to introduce a carbonyl group at the 2-position must be carefully controlled. The C2 and C5 positions are most susceptible to electrophilic attack, and lack of regioselectivity can lead to a mixture of isomers that are difficult to separate, thereby reducing the yield of the desired 2-substituted intermediate.[2][3]
-
Final Reduction Step: The reduction of the 2-formyl or 2-ester derivative to the target alcohol is a very common source of significant yield loss. This step is highly sensitive to the choice of reducing agent, reaction conditions, and the presence of impurities. Incomplete reactions, over-reduction, or degradation of the starting material or product are frequent issues. A study on related fused thieno-benzoxepins demonstrated that while the reduction of an ester to an alcohol can be achieved in excellent yields (73-98%), this requires optimized conditions using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1]
Below is a workflow diagram illustrating the key stages where yield loss is common.
Caption: General synthetic workflow highlighting critical yield-loss points.
Q2: The reduction of my Naphtho[1,2-b]thiophene-2-carboxylate or -2-carbaldehyde is inefficient. How can I optimize this critical step?
A2: This is a frequent challenge. The choice of reducing agent and reaction conditions is paramount for achieving a high yield in this step. An aldehyde intermediate is generally preferable to an ester as it requires milder reducing conditions.
Causality of Common Issues:
-
Incomplete Reaction: Often seen with mild reducing agents like Sodium Borohydride (NaBH₄) when reducing an ester. Esters are significantly less reactive than aldehydes or ketones, and NaBH₄ is often not powerful enough to reduce them efficiently.
-
Side Products/Degradation: Using an overly reactive agent or harsh conditions (e.g., high temperatures) can lead to the degradation of the sensitive heterocyclic ring system. The thiophene moiety can be susceptible to reduction or ring-opening under certain conditions.
-
Thiol Poisoning: The sulfur atom in the thiophene ring can sometimes interact with and deactivate certain metal-based reagents, although this is less common with hydride reagents.
Troubleshooting & Optimization Strategies:
| Reducing Agent | Substrate Compatibility | Typical Issues & Solutions |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Issue: Ineffective for esters. Solution: If your precursor is an ester, first reduce it to the aldehyde or use a more potent reducing agent. For aldehydes, NaBH₄ in methanol or ethanol at 0°C to room temperature is typically effective. |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Aldehydes, Ketones | Issue: Highly reactive; can cause degradation if not controlled. Moisture-sensitive. Solution: This is the recommended agent for reducing the ester. Perform the reaction in a dry ether solvent (like THF or diethyl ether) under an inert atmosphere (N₂ or Ar) at low temperature (start at 0°C). Quench the reaction carefully at low temperature to avoid product degradation.[1] |
| Diisobutylaluminium Hydride (DIBAL-H) | Esters | Issue: Can be difficult to handle; precise temperature control is needed. Solution: Can be used to reduce an ester to an aldehyde if desired, by using one equivalent at low temperature (-78°C). Using excess DIBAL-H will produce the alcohol. |
Below is a troubleshooting decision tree for the reduction step.
Caption: Troubleshooting decision tree for the reduction step.
Experimental Protocol 1: Optimized Reduction of Ethyl Naphtho[1,2-b]thiophene-2-carboxylate
This protocol is based on methodologies proven effective for similar heterocyclic systems.[1]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Ester: Dissolve the Naphtho[1,2-b]thiophene-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Filter the resulting salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Drying: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
Q3: I'm losing a significant amount of product during workup and purification. What are the best practices?
A3: Product loss during this phase is common due to the moderate polarity of the alcohol. Both the aqueous workup and the final purification must be handled carefully.
-
Aqueous Workup: The target alcohol has some water solubility, which can lead to losses in the aqueous layer during extraction. To minimize this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Use a generous amount of a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Purification Strategy: While vacuum distillation can be used, column chromatography is generally the superior method for achieving high purity, especially when dealing with non-volatile or thermally sensitive impurities.[4]
Experimental Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A hexane/ethyl acetate mixture is a good starting point. The ideal system should give the target alcohol an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) as needed to move the product down the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is a realistic, achievable yield for this compound? A1: While yields are highly dependent on the specific synthetic route and experimental execution, a good target for the final reduction step, when optimized, should be in the range of 70-95%.[1] The overall yield for a multi-step synthesis from a simple naphthol derivative will naturally be lower.
Q2: How should I store the final product to prevent degradation? A2: this compound, like many thiophene derivatives and alcohols, can be sensitive to air and light over time. For long-term storage, it is best to keep the solid product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and refrigerated at 2-8°C.
Q3: Are there alternative starting materials for creating the naphthothiophene core? A3: Yes, various synthetic strategies exist. Some routes start from 1- or 2-naphthol, while others may utilize thionaphthols reacted with halo-acetic acids or their esters.[1] Other advanced methods involve the cyclization of appropriately substituted alkynes.[5] The choice of starting material often depends on commercial availability, cost, and the desired substitution pattern on the naphthalene ring.
Q4: What are the key analytical techniques to confirm the identity and purity of my product? A4: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic peaks for the aromatic protons and carbons of the naphthothiophene system, as well as the methylene (-CH₂-) and hydroxyl (-OH) groups of the methanol substituent.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₃H₁₀OS, MW: 214.29 g/mol ).[6][7]
-
Infrared (IR) Spectroscopy: This will show a characteristic broad absorption for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and C-S stretching vibrations.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Naphtho[1,2-b]thiophen. Part 2. Substitution reactions of derivatives with one or more substituents in the thiophen ring and of the 4,5-di-hydro-derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H10OS | CID 13128311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
Stability and storage issues of Naphtho[1,2-b]thiophen-2-ylmethanol
Introduction: Understanding the Molecule
Naphtho[1,2-b]thiophen-2-ylmethanol is a polycyclic aromatic heterocyclic compound featuring a naphthothiophene core with a primary alcohol functional group. Its chemical architecture, combining a sulfur-containing thiophene ring fused to a naphthalene system, dictates its reactivity and stability profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating common stability and storage challenges associated with this molecule, ensuring experimental integrity and reproducibility. The recommendations herein are based on the known chemical principles governing thiophenes, polycyclic aromatic systems, and primary alcohols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A: The compound's stability is primarily influenced by three factors stemming from its structure:
-
Oxidation: The electron-rich thiophene ring and the primary alcohol group are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and heat. Thiophene moieties can react violently with strong oxidizers[1].
-
Light Sensitivity (Photodecomposition): Polycyclic aromatic systems can absorb UV light, leading to excited states that may undergo unwanted reactions or degradation. Some related sulfur-containing heterocycles are known to undergo photolysis[2].
-
Moisture: The presence of water can facilitate certain degradation pathways and may introduce acidic or basic contaminants that could catalyze decomposition.
Q2: What is the recommended short-term and long-term storage condition for this compound?
A: For optimal stability, refer to the storage parameters outlined below. The key is to minimize exposure to air, light, and moisture.
| Parameter | Long-Term Storage (Solid, >1 month) | Short-Term Storage (Solid or Solution, <1 month) |
| Temperature | -20°C to 4°C is recommended. | 2-8°C (Refrigerated)[3]. |
| Atmosphere | Inert gas (Argon or Nitrogen) is strongly recommended. | Tightly sealed container. Inert gas is ideal. |
| Light | Store in an amber vial or a container wrapped in aluminum foil inside a dark cabinet. | Protect from direct light. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. Use Parafilm® for an extra seal. | Tightly sealed vial. |
| Form | As a crystalline solid. | Solid is preferred. If in solution, use anhydrous aprotic solvents and prepare fresh. |
Q3: What are the visible signs of degradation?
A: The most common sign of degradation is a change in color. While the pure compound is typically a white to off-white or light-colored solid, degradation products are often highly conjugated and colored. Any progression to a distinct yellow, brown, or green hue suggests a decrease in purity. Other signs include a change in texture, insolubility in a previously suitable solvent, or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My white solid has turned noticeably yellow/brown after a few weeks in the lab.
-
Probable Cause: This is a classic sign of oxidation. The extended polycyclic aromatic system is prone to forming colored byproducts upon exposure to atmospheric oxygen and ambient light. The sulfur atom in the thiophene ring can also be oxidized.
-
Troubleshooting & Solution:
-
Assess Purity: Before use, run a quick purity check. The simplest method is TLC. Dissolve a small amount of the solid and spot it on a TLC plate next to a spot from a freshly opened or "gold standard" lot, if available. Development of new, often more polar, spots indicates the formation of degradation products. For a more quantitative assessment, use ¹H NMR or LC-MS.
-
Purification: If the degradation is minor, the compound may be purified by recrystallization from an appropriate solvent system or by column chromatography.
-
Preventative Action: Review your storage protocol. Ensure the container is properly sealed and stored in a dark, cool environment. For long-term storage, backfilling the vial with an inert gas like argon is critical.
-
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in my assay solution.
-
Probable Cause: this compound's primary alcohol group can be oxidized to an aldehyde or carboxylic acid, especially in the presence of certain reagents, metal ions, or dissolved oxygen in your solvent. Protic solvents (like methanol or ethanol) or aqueous buffers can also participate in degradation reactions.
-
Troubleshooting & Solution:
-
Prepare Solutions Fresh: Do not use stock solutions that have been stored for extended periods, especially if not kept under an inert atmosphere and refrigerated. Prepare only the amount needed for the day's experiments.
-
Solvent Choice: Use high-purity, anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene) for stock solutions whenever possible. If your assay requires a protic or aqueous medium, add the compound at the latest possible stage.
-
Run a Control: Analyze your stock solution by TLC or LC-MS at the beginning and end of your experiment to check for the appearance of new peaks. This will confirm if the degradation is happening in the solution over the time course of your work.
-
Section 3: Recommended Protocols & Workflows
Protocol 1: Initial Receipt and Handling of this compound
This workflow ensures the compound's integrity from the moment it arrives in the laboratory.
Sources
Preventing polysulfide formation in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the synthesis of thiophenes. This guide focuses specifically on the prevention of polysulfide formation, a critical side reaction in certain thiophene synthesis methodologies, and offers practical solutions to optimize your experimental outcomes.
Troubleshooting Guide: Polysulfide Formation in Thiophene Synthesis
Polysulfide formation can be a significant issue, leading to complex reaction mixtures, difficult purification, and reduced yields of the desired thiophene product. This guide provides a detailed breakdown of the causes and solutions, with a primary focus on the Gewald aminothiophene synthesis, where this phenomenon is most prevalent.
Issue 1: Low Yield and Complex Byproduct Profile in Gewald Aminothiophene Synthesis Attributed to Polysulfides
Question: I am performing a Gewald synthesis to obtain a 2-aminothiophene, but I'm getting a low yield and my crude NMR/LC-MS indicates a complex mixture of sulfur-containing byproducts. I suspect polysulfide formation. Why is this happening and how can I prevent it?
Root Cause Analysis:
In the Gewald synthesis, elemental sulfur (S₈) is used as the sulfur source. The reaction mechanism involves the nucleophilic attack of an intermediate, generated from the Knoevenagel-Cope condensation of a carbonyl compound and an active methylene nitrile, on the S₈ ring. This ring-opening event generates a linear polysulfide chain attached to the organic substrate.[1][2]
These polysulfide intermediates exist in a complex equilibrium of varying chain lengths.[3][4] For the reaction to proceed to the desired 2-aminothiophene, these polysulfide chains must be cleaved to ultimately form a monosulfide intermediate, which then undergoes cyclization and aromatization.[1] If the decomposition of these polysulfide intermediates is inefficient, they can persist in the reaction mixture, contributing to a lower yield of the target molecule and a challenging purification process.
The following diagram illustrates the central role of polysulfide intermediates in the Gewald synthesis:
Caption: Polysulfide intermediates in the Gewald synthesis.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation & Rationale |
| Proton Source | Introduce a mild proton source: The decomposition of polysulfides is often the rate-limiting step. Computational studies have shown that protonation of the polysulfide chain significantly lowers the activation energy for its decomposition to the monosulfide intermediate.[1][3] The inclusion of a stoichiometric amount of a weak acid, or using a protic solvent, can facilitate this crucial step. |
| Base Selection | Optimize the base: The base catalyzes the initial Knoevenagel-Cope condensation. However, a highly basic environment may stabilize the anionic polysulfide intermediates, hindering their decomposition. Consider using a weaker base or carefully controlling the stoichiometry of a stronger base. |
| Temperature Control | Maintain optimal temperature: While gentle heating (40-60 °C) is often required to promote the reaction with elemental sulfur, excessive temperatures can lead to alternative side reactions and degradation. Monitor the reaction progress closely to avoid prolonged heating. |
| Reaction Time | Monitor for completion: Extended reaction times do not necessarily lead to higher yields if the decomposition of polysulfides is the bottleneck. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Solvent Choice | Use a polar protic solvent: Solvents like ethanol or methanol can serve as a proton source to facilitate polysulfide decomposition and can also improve the solubility of elemental sulfur. |
Frequently Asked Questions (FAQs)
Q1: Is polysulfide formation a concern in the Paal-Knorr thiophene synthesis?
A1: Generally, polysulfide formation is not a primary concern in the Paal-Knorr synthesis. This reaction utilizes sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, not elemental sulfur.[5][6] The mechanism is believed to proceed through the thionation of the 1,4-dicarbonyl compound.[6] The most common side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct due to the dehydrating nature of the sulfurizing agents.[7] To minimize furan formation, it is recommended to use Lawesson's reagent, which is a milder thionating agent, and to maintain the lowest effective reaction temperature.[7]
Q2: What about the Fiesselmann thiophene synthesis? Are polysulfides an issue?
A2: Polysulfide byproducts are not typically observed in the Fiesselmann synthesis. This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[8][9] The sulfur atom is introduced as part of the thioglycolate, providing a controlled, intramolecular source of sulfur for the cyclization. This avoids the complexities of activating elemental sulfur and the formation of long polysulfide chains.[8]
Q3: If I do have polysulfide byproducts, how can I remove them during purification?
A3: The removal of polysulfides can be challenging due to their similar polarity to the desired thiophene product. However, a few strategies can be employed:
-
Aqueous Workup with a Reducing Agent: A wash with a mild reducing agent, such as a solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), may help to cleave the polysulfide linkages, converting them into more water-soluble thiol-containing species that can be removed in the aqueous phase.
-
Oxidative Treatment and Distillation: For thermally stable thiophenes, a method has been described where sulfur-containing impurities are oxidized, and the desired thiophene is then purified by distillation.[10]
-
Column Chromatography: Careful column chromatography on silica gel with a well-optimized solvent system can sometimes separate the thiophene from less polar, higher molecular weight polysulfides.
Q4: Can I use a different sulfur source in the Gewald synthesis to avoid polysulfides?
A4: While elemental sulfur is the classic and most cost-effective reagent for the Gewald reaction, its use is inherently linked to the formation of polysulfide intermediates. Alternative sulfur transfer reagents have been explored in other thiophene syntheses, but for the classic Gewald protocol, managing the reactivity of elemental sulfur is the primary approach. Focusing on reaction conditions that promote the rapid decomposition of the intermediate polysulfides is the most effective strategy.
Experimental Protocol: Optimized Gewald Synthesis of a 2-Aminothiophene with Polysulfide Mitigation
This protocol incorporates the principles discussed above to minimize polysulfide-related issues.
Materials:
-
Ketone/Aldehyde (1.0 eq)
-
Active Methylene Nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol.
-
Add morpholine (0.2 eq) to the solution and stir at room temperature for 30 minutes to facilitate the Knoevenagel-Cope condensation.
-
To this mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by TLC. The use of ethanol as a protic solvent helps to facilitate the decomposition of polysulfide intermediates.
-
Once the starting materials are consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aminothiophene.
The following diagram outlines the troubleshooting workflow for low yields in thiophene synthesis where polysulfides are suspected:
Caption: Troubleshooting workflow for suspected polysulfide issues.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). Retrieved from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ResearchGate. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactivities and mechanisms in organic reactions involving activation of elemental sulfur under basic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. (2021). RSC Publishing. [Link]
-
Sharma, J., & Champagne, P. A. (2023). Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. Chemistry – A European Journal, e202300531. [Link]
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Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ozturk, T. (2025). Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
-
Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. (2023). PubMed. [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CAB Direct. Retrieved from [Link]
- Purification method of thiophene. (n.d.). Google Patents.
- Process for the purification of thiophenes. (n.d.). Google Patents.
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Synthesis of Furan and Thiophene. (n.d.). Retrieved from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Retrieved from [Link]
-
Polysulfide synthesis via visible-light-induced heteroarene-migratory dithiosulfonylation reaction. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strategies to Suppress Polysulfide Dissolution and Its Effects on Lithium–Sulfur Batteries. (n.d.). MDPI. Retrieved from [Link]
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Technical Support Center: A Guide to Improving Regioselectivity in Naphthothiophene Synthesis
Welcome to the Technical Support Center for Naphthothiophene Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing specific naphthothiophene isomers. Naphthothiophenes, which feature a thiophene ring fused to a naphthalene system, are critical scaffolds in pharmaceuticals and organic electronics.[1][2] Their electronic and biological properties are highly dependent on their specific isomeric structure—whether the thiophene ring is fused in a "linear" or "angular" fashion.[3]
Controlling the regiochemical outcome of the synthesis is therefore not just a matter of academic interest, but a critical parameter for achieving desired material properties or biological activity. This resource provides in-depth, practical solutions to common challenges in achieving high regioselectivity, based on established and cutting-edge synthetic methodologies.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of naphthothiophene regioisomers. How can I favor the formation of a single isomer?
Answer: The formation of isomeric mixtures is the most common challenge in naphthothiophene synthesis and typically points to a lack of control during the key bond-forming steps. The root cause often lies in the annulation strategy used to construct the final fused ring system. Modern methods, particularly those starting from di-substituted thiophenes, offer precise control by building the naphthalene ring in a stepwise fashion.
A highly successful strategy involves the sequential, site-selective functionalization of a dihalogenated thiophene (e.g., 2,3-dibromothiophene) using palladium-catalyzed cross-coupling reactions.[1][4] The final regiochemical outcome is determined by the order in which the coupling partners are introduced.
Core Principle: The key is to exploit the differential reactivity of the C-Br bonds on the thiophene ring or to control the sequence of reactions in a one-pot procedure. For instance, in a one-pot Suzuki/Sonogashira coupling sequence on 2,3-dibromothiophene, the first reaction can be directed to a specific position, installing one part of the future naphthalene ring. The second coupling reaction occurs at the remaining position, followed by an intramolecular cyclization to form the desired isomer with high fidelity.[5]
Troubleshooting Steps & Optimization:
-
Verify Your Synthetic Strategy: Are you using a method conducive to regiocontrol? Methods involving harsh, high-temperature cyclizations of aryl sulfides are often less selective. Consider switching to a modern palladium-catalyzed, multi-step approach.[1]
-
Control the Coupling Sequence: To synthesize naphtho[1,2-b]thiophenes, the typical sequence on 2,3-dibromothiophene is a Suzuki reaction followed by a Sonogashira reaction. To access the regioisomeric naphtho[2,1-b]thiophenes, this order is reversed: Sonogashira followed by Suzuki.[1] This sequential control is the most powerful tool at your disposal.
-
Optimize the Final Cyclization: The final step is often an acid-mediated intramolecular alkyne-carbonyl metathesis or a similar cycloisomerization.[1][6] If this step is inefficient, it can lead to side products that complicate purification.
-
Acid Choice: Brønsted acids like p-toluenesulfonic acid (p-TsOH) are highly effective.[1] If you observe degradation of acid-sensitive functional groups, consider a milder Lewis acid catalyst.[7]
-
Temperature & Time: Monitor the reaction closely by TLC or LC-MS. Prolonged heating can sometimes lead to isomerization or decomposition. The cyclization is often rapid, sometimes completing within an hour at 100 °C.[1]
-
dot
Caption: Divergent synthesis of naphthothiophene isomers.
Question 2: My one-pot Suzuki/Sonogashira reaction is not site-selective. What factors control which C-Br bond reacts first?
Answer: This is a critical issue of chemoselectivity within the broader goal of regioselectivity. In substrates like 2,3-dibromothiophene, the two C-Br bonds have inherently different electronic and steric environments, which can be exploited. However, achieving high selectivity in a one-pot procedure depends heavily on fine-tuning the reaction conditions to favor the reaction at one site before initiating the reaction at the second.
Causality Behind Selectivity:
-
Electronic Effects: The C2-position (α-position) of thiophene is generally more electron-rich and more reactive towards electrophilic substitution.[8][9] In the context of palladium-catalyzed cross-coupling, the oxidative addition step is often the selectivity-determining step. The relative rates of oxidative addition at the C2-Br vs. C3-Br bonds can be influenced by the catalyst and ligands.
-
Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is paramount. Bulky ligands can introduce steric hindrance that favors reaction at the less hindered position.
-
Reaction Temperature: Lower temperatures can often enhance selectivity by favoring the kinetically preferred pathway over the thermodynamically more stable one.
Troubleshooting Steps & Optimization:
-
Catalyst and Ligand Screening: The PdCl₂(PPh₃)₂/PPh₃ system is a common starting point, but it may not be optimal.
-
Rationale: Different ligands can alter the steric and electronic properties of the palladium center, influencing its reactivity and selectivity.
-
Action: Screen a panel of phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) and palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
-
-
Base Selection: The base plays a crucial role in both Suzuki (transmetalation) and Sonogashira (de-protonation of the alkyne) reactions. The counterion of the base can also be important.[6]
-
Rationale: The choice of base can affect catalyst activity and stability, as well as the solubility of key intermediates.
-
Action: Compare common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. In some cases, fluoride sources like CsF are used in Suzuki couplings.
-
-
One-Pot vs. Stepwise: If one-pot selectivity remains poor, perform the synthesis in a stepwise fashion. Isolate and purify the mono-functionalized intermediate before subjecting it to the second cross-coupling reaction. This provides absolute control over the final structure, albeit at the cost of an extra purification step.
dot
Sources
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- 2. Thiophene - Wikipedia [en.wikipedia.org]
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- 5. Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Scalable synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol
Answering the growing demand for advanced heterocyclic building blocks in materials science and pharmaceutical development, this Technical Support Center provides researchers with a comprehensive guide to the scalable synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address common challenges encountered during this multi-step synthesis. This guide is structured to provide direct, actionable solutions to specific experimental issues, ensuring both scientific rigor and practical applicability.
The most common and scalable route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the Naphtho[1,2-b]thiophene core to form 2-acetyl-naphtho[1,2-b]thiophene.
-
Ketone Reduction: Subsequent reduction of the ketone intermediate to the desired primary alcohol.
This guide will troubleshoot issues and answer frequently asked questions related to this synthetic pathway.
Technical Support Center: Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol
Welcome to the technical support center for the synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Instead of a generic protocol, we will explore the synthesis through a troubleshooting and FAQ lens, focusing on the practical challenges and byproduct identification you may encounter. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to understand their root causes.
The most common and reliable synthetic route to this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the naphtho[1,2-b]thiophene core.
-
Carbonyl Reduction: Reduction of the resulting ketone to the desired secondary alcohol.
This guide is structured to address potential issues in each of these critical steps.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for identifying the source of the issue.
Question: My Friedel-Crafts acylation reaction mixture is dark brown/black, and the TLC shows a complex mixture of products. What is happening?
Answer:
This is a common issue in Friedel-Crafts reactions and typically points to decomposition or polymerization.[1] The strong Lewis acid catalyst, AlCl₃, is highly reactive and can promote unwanted side reactions if not properly controlled.
Potential Causes & Solutions:
-
Excessive Temperature: Friedel-Crafts acylations are exothermic. Uncontrolled temperature can lead to charring and polymerization of the aromatic substrate or the product.
-
Causality: Higher temperatures provide the activation energy for numerous side reactions, leading to a complex product mixture.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) using an ice bath and add the Lewis acid portion-wise to manage the exotherm.
-
-
Moisture Contamination: Aluminum chloride reacts violently with water, which not only deactivates the catalyst but can also generate HCl gas, potentially catalyzing other side reactions.
-
Causality: Moisture quenches the active catalyst and can change the reaction environment, promoting degradation.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
-
-
Substrate-Catalyst Ratio: An excessive amount of AlCl₃ can lead to the formation of highly activated complexes that are prone to polymerization.
-
Causality: The Lewis acid can complex with the product ketone, which deactivates the ring towards further substitution. However, too much catalyst can overcome this and lead to side reactions.[3]
-
Solution: Use a stoichiometric amount of AlCl₃ (typically 1.05 to 1.2 equivalents). For sensitive substrates, adding the substrate to the catalyst-acyl chloride complex can sometimes improve results.
-
Question: My NMR spectrum of the crude product after acylation shows two distinct sets of aromatic signals, suggesting I have isomers. How can I identify the correct product and the byproduct?
Answer:
You are likely observing a mixture of regioisomers from the acylation step. While acylation of naphtho[1,2-b]thiophene is expected to occur predominantly at the C2 position due to electronic factors, substitution at other positions (e.g., C4 or C5) is possible.
Identification Workflow:
-
LC-MS Analysis: First, confirm that the unexpected signals correspond to a compound with the same mass as your desired product. This will rule out other impurities and confirm the presence of an isomer.
-
¹H NMR Analysis: The key to distinguishing regioisomers lies in the proton coupling patterns in the aromatic region.
-
Expected C2-Acyl Product: You should observe characteristic singlet signals for the protons on the thiophene ring.
-
Potential Isomeric Byproducts: Acylation at other positions on the naphthyl or thiophene rings will result in different splitting patterns (doublets, triplets, etc.) and coupling constants.
-
-
2D NMR (COSY & HSQC/HMBC): If ¹H NMR is inconclusive, 2D NMR is definitive.
-
COSY (¹H-¹H Correlation Spectroscopy): Will show which protons are coupled to each other, helping to map out the spin systems on each ring.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool here. Look for a correlation between the carbonyl carbon (~190-200 ppm) and the protons on the aromatic ring. A 3-bond correlation from the carbonyl carbon to a proton singlet on the thiophene ring would strongly support the C2-acylated structure.
-
Caption: Potential pathways for isomeric byproduct formation during acylation.
Question: My reduction of the ketone is very slow or incomplete. What can I do?
Answer:
Incomplete reduction is typically due to issues with the reducing agent or the reaction conditions.
Potential Causes & Solutions:
-
Reagent Quality: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment.
-
Causality: NaBH₄ reacts with moisture to decompose, losing its hydride-donating ability.
-
Solution: Use a fresh bottle of NaBH₄ or test the activity of your current bottle on a simple ketone like acetone. Always store it in a desiccator.
-
-
Insufficient Reagent: The stoichiometry should account for any potential side reactions that consume the hydride (e.g., reaction with acidic protons or the solvent).
-
Causality: Each mole of NaBH₄ can theoretically deliver four hydride equivalents, but in practice, this is not always achieved.
-
Solution: Use a moderate excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
-
Solvent Choice: The reduction rate is solvent-dependent.
-
Causality: The solvent must be able to dissolve both the substrate and the borohydride, and its protic nature can influence the reduction rate.
-
Solution: Methanol or ethanol are typically effective solvents for NaBH₄ reductions. If solubility is an issue, a mixture of THF and methanol can be used.
-
Question: After the reduction step, my mass spec shows a peak that is 14 mass units lower than my desired product. What is this byproduct?
Answer:
A mass difference of 14 amu (CH₂) strongly suggests over-reduction of the alcohol to the corresponding alkane (naphtho[1,2-b]thiophen-2-yl-ethane).
Potential Causes & Solutions:
-
Harsh Reducing Conditions: While NaBH₄ is generally mild, prolonged reaction times at high temperatures or the presence of certain additives could potentially lead to over-reduction. More aggressive reducing agents like LiAlH₄ or conditions used in Clemmensen or Wolff-Kishner reductions are well-known to reduce carbonyls completely to alkanes.[5][6]
-
Causality: Stronger reducing agents or harsh, acidic/basic conditions can activate the intermediate alcohol for a second reduction (deoxygenation).
-
Solution: Stick to mild conditions for the reduction (e.g., NaBH₄ in methanol at 0 °C to room temperature). Avoid strongly acidic workups at high temperatures. If you are using a stronger reductant, carefully control the temperature and stoichiometry.
-
Part 2: Frequently Asked Questions (FAQs)
What are the most common classes of byproducts I should be aware of during this synthesis?
The byproducts can be categorized based on the reaction step.
| Reaction Step | Byproduct Class | Common Example | Causality |
| Acylation | Regioisomers | 4-Acetyl-naphtho[1,2-b]thiophene | Electrophilic attack at a less-favored but still reactive position on the aromatic core.[7] |
| Acylation | Poly-acylation | Diacetyl-naphtho[1,2-b]thiophene | If the mono-acylated product is not sufficiently deactivated, it can react again.[8] |
| Reduction | Incomplete Reaction | 2-Acetyl-naphtho[1,2-b]thiophene | Insufficient or deactivated reducing agent. |
| Reduction | Over-reduction | 2-Ethyl-naphtho[1,2-b]thiophene | Use of overly harsh reducing conditions that remove the hydroxyl group.[5][6] |
| General | Degradation Products | Polymeric/Tarry materials | Harsh thermal or chemical conditions (strong acid/base) causing decomposition.[1] |
Is a Grignard-based synthesis a viable alternative, and what byproducts should I expect?
Yes, an alternative route is to form the Grignard reagent of a halogenated naphtho[1,2-b]thiophene (e.g., 2-bromo-naphtho[1,2-b]thiophene) and react it with formaldehyde.
However, this route has its own challenges:
-
Wurtz Coupling: The Grignard reagent can react with the starting halide to form a dimer (a bi-naphthothiophene).[9]
-
Moisture Quenching: Grignard reagents are extremely sensitive to moisture and will be quenched to form naphtho[1,2-b]thiophene.[2][10]
-
Oxidation: Exposure to air (oxygen) can lead to the formation of a naphthothiophene oxide byproduct.[2]
Given the challenges of Grignard reactions, the Friedel-Crafts acylation followed by reduction is often more reliable for this specific transformation.
How can I best purify the final this compound product?
The final product is a solid at room temperature. The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is the most effective method if the main impurities have different solubility profiles. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexanes) should be performed to find optimal conditions.
-
Column Chromatography: If recrystallization fails to remove closely related impurities (like the starting ketone or the over-reduced alkane), silica gel chromatography is the method of choice.[11] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation.
Part 3: Key Experimental Protocols
Protocol 1: Byproduct Identification using LC-MS
This protocol provides a general workflow for analyzing a crude reaction mixture to identify the main product and potential byproducts.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) detector (e.g., ESI-QTOF).
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase: Prepare two solvents:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Run a gradient elution to separate components with different polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Data Acquisition: Monitor the elution using the UV detector (e.g., at 254 nm) and the MS detector in positive ion mode. The MS should scan a relevant mass range (e.g., m/z 150-500).
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Examine the mass spectrum for each peak.
-
Compare the observed m/z values with the calculated exact masses of the expected product and potential byproducts listed in the table above. High-resolution mass spectrometry (HRMS) can provide mass accuracy below 5 ppm, allowing for confident molecular formula assignment.[12]
-
Protocol 2: Structure Elucidation with 2D NMR
This protocol is for confirming the structure of your purified product or an isolated byproduct.
Apparatus:
-
NMR Spectrometer (≥400 MHz recommended).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent.
-
Acquire Standard Spectra:
-
¹H NMR
-
¹³C NMR
-
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). It is essential for tracing out the connectivity of protons within a spin system (e.g., on an aromatic ring).[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is the key experiment for putting fragments of a molecule together. For example, you can confirm the position of the CH₂OH group by observing a correlation from the methylene protons to the C2 and C3 carbons of the thiophene ring.
-
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem Technical Support.
- Jasperse, J. Grignard Reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich Technical Documents.
- BYJU'S.
- Wikipedia. Friedel–Crafts reaction. Wikipedia.
- LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.
- Wicha, J. Reduction of carbonyl compounds to the respective alkanes. Science of Synthesis.
- Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry Blog.
- Kafle, S. et al. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Hertkorn, N. et al. High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
- Benchchem. Identifying and minimizing byproducts in Grignard reactions for germane synthesis. Benchchem Technical Support.
- LibreTexts Chemistry. Reactions with Grignard Reagents. LibreTexts.
- Benchchem. Technical Support Center: Purification of 2-Thiophenemethanol. Benchchem Technical Support.
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. bg.copernicus.org [bg.copernicus.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Naphthothiophene Isomers
For researchers, medicinal chemists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in therapeutic efficacy and target specificity. Naphthothiophenes, a class of polycyclic aromatic sulfur-containing heterocyclic compounds, present a compelling case study in this regard. Their isomeric forms, arising from the varied fusion of a thiophene ring to a naphthalene core, exhibit distinct biological profiles. This guide provides an in-depth, objective comparison of the biological activities of key naphthothiophene isomers, supported by experimental data, to inform and guide future research and development endeavors.
Introduction to Naphthothiophene Isomers: The Structural Basis of Diverse Bioactivity
Naphthothiophenes are comprised of a naphthalene system fused to a thiophene ring. The orientation of this fusion gives rise to three primary linear and angular isomers:
-
Naphtho[1,2-b]thiophene: An angular isomer.
-
Naphtho[2,1-b]thiophene: An angular isomer.
-
Naphtho[2,3-b]thiophene: A linear isomer.
This structural variance, seemingly subtle, profoundly impacts the electronic distribution, steric hindrance, and overall molecular topography of these compounds. These physicochemical properties, in turn, govern their interactions with biological macromolecules, leading to a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Thiophenes, in general, are recognized as "privileged" structures in medicinal chemistry, often serving as bioisosteres for benzene rings in drug candidates, which can lead to improved activity or modified selectivity[1].
Comparative Aryl Hydrocarbon Receptor (AhR) Agonism
A direct comparative study on the aryl hydrocarbon receptor (AhR)-mediated activity of several benzo[b]naphtho[d]thiophene isomers has provided valuable insights into their differential biological effects. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cellular growth, and differentiation. Dysregulation of the AhR signaling pathway has been implicated in various pathological conditions, including cancer.
A study utilizing rat and human AhR-based reporter gene assays identified benzo[b]naphtho[2,1-d]thiophene and benzo[b]naphtho[2,3-d]thiophene as efficient AhR agonists in both species. Notably, benzo[b]naphtho[1,2-d]thiophene only elicited AhR-mediated activity in the rat liver cell model, highlighting species-specific differences in receptor activation[2].
Table 1: Comparative AhR Agonism of Benzo[b]naphtho[d]thiophene Isomers [2]
| Isomer | Rat AhR Activity | Human AhR Activity |
| Benzo[b]naphtho[1,2-d]thiophene | Agonist | Inactive |
| Benzo[b]naphtho[2,1-d]thiophene | Agonist | Agonist |
| Benzo[b]naphtho[2,3-d]thiophene | Agonist | Agonist |
This differential activation of the AhR by various isomers underscores the critical role of molecular geometry in receptor-ligand interactions and subsequent biological responses.
Anticancer Activity: A Tale of Isomer-Specific Cytotoxicity
While direct comparative studies on the anticancer activity of all three primary naphthothiophene isomers are limited, individual investigations have revealed promising cytotoxic potential for specific isomers and their derivatives.
Naphtho[2,3-b]thiophene Derivatives: Potent Antiproliferative Agents
Derivatives of the linear isomer, naphtho[2,3-b]thiophene, have demonstrated significant antiproliferative effects. For instance, naphtho[2,3-b]thiophen-4,9-quinone has been shown to induce selective cytotoxicity, inhibit cell migration, and cause cell cycle arrest in bladder tumor cells[3][4]. This activity is attributed to the induction of reactive oxygen species (ROS) and interference with the cell cycle, irrespective of the TP53 status of the cancer cells[3].
Furthermore, a series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have been synthesized and evaluated as potent anticancer agents, with some compounds showing promising activity against aggressive triple-negative breast cancer cell lines[5].
Table 2: Cytotoxicity of Acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones [6]
| Compound | Cell Line | log GI50 |
| 2,7-Diacetyl naphtho[2,3-b]thiophene-4,9-dione | Leukemia (SR) | -7.61 |
| 2,7-Diacetyl naphtho[2,3-b]thiophene-4,9-dione | Leukemia (MOLT-4) | -7.18 |
| 3-Acetyl-naphtho[2,3-b]thiophene-4,9-dione | Leukemia (MOLT-4) | < -8.0 |
Naphtho[2,1-b]thiophene Derivatives: Emerging Anticancer Candidates
While data on the parent naphtho[2,1-b]thiophene is less abundant in the context of anticancer activity, derivatives of the structurally related naphtho[2,1-b]furan have shown notable cytotoxic effects. For example, novel phenantrene and naphtho[2,1-b]thiophene derivatives substituted with amino or amido side chains have been designed and synthesized, with some compounds exhibiting pronounced and selective activity in the nanomolar range against HeLa and HepG2 cancer cell lines[7].
The causality behind these experimental observations often lies in the ability of these planar polycyclic systems to intercalate with DNA or interact with key enzymes involved in cell proliferation and survival.
Antimicrobial Activity: Isomer-Dependent Efficacy
The antimicrobial potential of naphthothiophene isomers and their derivatives has also been an area of active investigation. The structural arrangement of the fused rings plays a crucial role in determining the spectrum and potency of antimicrobial action.
Naphtho[1,2-b]thiophene Derivatives in Fused Heterocyclic Systems
Derivatives incorporating the naphtho[1,2-b]thiophene scaffold within larger heterocyclic systems have demonstrated promising antimicrobial properties. For instance, newly synthesized naphtho[7][8][9]triazolo-thiadiazin derivatives have exhibited good antibacterial and antifungal activity[10]. The design of such multi-ring systems aims to create synergistic effects by combining different pharmacophores in a single molecule[10].
Naphtho[2,1-b]furan Derivatives as a Proxy for Naphtho[2,1-b]thiophene
As with anticancer activity, studies on the antimicrobial properties of naphtho[2,1-b]furan derivatives can provide valuable insights. Several synthesized asymmetrical azines derived from naphtho[2,1-b]furan have been screened for their antibacterial and antifungal activities, with some compounds showing significant efficacy[11]. Similarly, other newly synthesized naphtho[2,1-b]furan derivatives have demonstrated promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocols: A Guide to Reproducible Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthothiophene isomers or their derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
The relationship between the isomeric structure of naphthothiophenes and their biological activity can be visualized to better understand these complex interactions.
Caption: Isomeric structure dictates physicochemical properties, which in turn govern biological activity.
Future Directions and Conclusion
The comparative analysis of naphthothiophene isomers reveals a fascinating landscape of structure-dependent biological activity. While direct, comprehensive comparative studies across all major biological activities for all isomers are still needed, the available evidence clearly indicates that the mode of fusion of the thiophene and naphthalene rings is a critical determinant of their pharmacological profiles.
Future research should focus on systematic, side-by-side evaluations of naphtho[1,2-b]thiophene, naphtho[2,1-b]thiophene, and naphtho[2,3-b]thiophene in a panel of standardized anticancer and antimicrobial assays. Such studies will provide a clearer understanding of their relative potencies and selectivities, paving the way for the rational design of novel therapeutic agents with enhanced efficacy and reduced off-target effects. The insights gained from the comparative analysis of these isomers will undoubtedly contribute to the broader field of medicinal chemistry and the development of next-generation therapeutics.
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. [Link]
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Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). Molecules, 27(24), 8930. [Link]
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Antimicrobial and Anti-pathogenic Activity of New Naphtho[7][8][9] Triazol-Thiadiazin Derivatives. (2023). Avicenna Journal of Clinical Microbiology and Infection, 10(3), 106-112. [Link]
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Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. (2020). Bioorganic Chemistry, 103, 104169. [Link]
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Synthesis, reactions and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. (2011). European Journal of Medicinal Chemistry, 46(6), 2386-2393. [Link]
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Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MOJ Biorg Org Chem, 2(4), 188-195. [Link]
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Synthesis and cytotoxicity of acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones. (2000). Archiv der Pharmazie, 333(4), 99-102. [Link]
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Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. (2023). Science of The Total Environment, 879, 162924. [Link]
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Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 130-135. [Link]
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Synthesis, characterization and antiproliferative effects of naphtho [2,3- b] thiophen-4,9-quinone on bladder tumor cells. (2023). Natural Product Research, 37(13), 2285-2292. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry, 16(5), 439-451. [Link]
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Synthesis, characterization and antiproliferative effects of naphtho [2,3- b ] thiophen-4,9-quinone on bladder tumor cells. (2022). Natural Product Research, 37(13), 2285-2292. [Link]
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SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. (2022). RASAYAN Journal of Chemistry, 15(4), 2477-2484. [Link]
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Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. (2020). Current Organic Synthesis, 17(3), 224-229. [Link]
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Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. (2025). European Journal of Medicinal Chemistry, 285, 116245. [Link]
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Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (2022). Molecules, 27(19), 6296. [Link]
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A Comparative Spectroscopic Guide to Naphtho[1,2-b]thiophene and Naphtho[2,3-b]thiophene
Abstract
Naphtho[b]thiophenes, polycyclic aromatic hydrocarbons containing a fused thiophene and naphthalene system, are of significant interest to researchers in materials science and drug discovery due to their unique electronic properties and biological activities. The specific arrangement of the fused rings gives rise to distinct isomers, with Naphtho[1,2-b]thiophene (an angular isomer) and Naphtho[2,3-b]thiophene (a linear isomer) being two of the most fundamental structures. The seemingly subtle difference in their topology leads to profound variations in their electronic structure, which are directly reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of these two isomers using UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and theoretical principles. Understanding these spectroscopic distinctions is crucial for unambiguous identification, purity assessment, and for predicting the photophysical behavior of more complex derivatives in various applications.
Structural Isomerism: The Foundation of Spectroscopic Differences
The core structural difference between Naphtho[1,2-b]thiophene and Naphtho[2,3-b]thiophene lies in the fusion pattern of the thiophene ring to the naphthalene core. Naphtho[1,2-b]thiophene possesses an 'angular' or 'kinked' fusion, which disrupts the linear conjugation pathway. In contrast, Naphtho[2,3-b]thiophene features a 'linear' fusion, allowing for a more extended and uninterrupted π-electron system across the molecule. This fundamental topological variance dictates the energy levels of the molecular orbitals, forming the basis for the distinct spectroscopic properties observed.
Figure 2: General workflow for spectroscopic sample preparation and analysis.
Sample Preparation
-
Compound Purity: Ensure the analyte is of high purity, as impurities can significantly interfere with spectroscopic measurements.
-
Solvent Selection: Use high-purity spectroscopic grade solvents.
-
NMR: Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid solvent signal interference. A typical concentration is 5-25 mg in 0.6-0.7 mL of solvent.[1]
-
UV-Vis/Fluorescence: Use a solvent that is transparent in the wavelength range of interest (e.g., cyclohexane, ethanol). Prepare a dilute stock solution and perform serial dilutions to obtain a final concentration with an absorbance maximum below 0.1 to avoid inner filter effects in fluorescence measurements.[2]
-
-
Filtration: For NMR, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[1]
UV-Visible Spectroscopy Protocol
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder.
-
Acquisition: Scan the sample over the desired wavelength range (e.g., 200-500 nm). Ensure the maximum absorbance does not exceed ~1.5 AU for optimal linearity.
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a series of dilute solutions with absorbances at the excitation wavelength between 0.01 and 0.1 AU.
-
Instrument Setup: Select an appropriate excitation wavelength, typically the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
Quantum Yield Measurement (Relative Method):
-
Select a well-characterized fluorescence standard with known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate).[2]
-
Prepare solutions of the standard and the unknown sample with nearly identical absorbance values (<0.1) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (Area) of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φsmp) using the formula: Φsmp = Φstd * (Areasmp / Areastd) * (nsmp² / nstd²) where 'n' is the refractive index of the solvent used for the sample and standard.[2]
-
NMR Spectroscopy Protocol
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. Perform shimming (either automatically or manually) to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse and a short relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to produce a spectrum with single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Summary and Conclusions
The structural isomerism of Naphtho[1,2-b]thiophene and Naphtho[2,3-b]thiophene provides a classic example of how molecular topology governs spectroscopic properties. The linear, more extensively conjugated π-system of Naphtho[2,3-b]thiophene results in a smaller HOMO-LUMO gap, leading to predicted bathochromic shifts in both its UV-Vis absorption and fluorescence emission spectra compared to its angular counterpart. Conversely, the distinct electronic environments and symmetries of the two isomers give rise to unique and diagnostic "fingerprint" patterns in their ¹H and ¹³C NMR spectra, allowing for unambiguous identification. While IR spectroscopy offers more subtle distinctions, the C-H out-of-plane bending region is also characteristic of the specific isomer. This guide outlines the theoretical basis for these differences and provides the practical spectroscopic data and protocols necessary for researchers to confidently identify and characterize these important heterocyclic building blocks.
References
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[10]Various Authors. (2014). Structural and electronic properties of linear and angular polycyclic aromatic hydrocarbons. Physics Letters A. Available at: [Link]
[11]Various Authors. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... ResearchGate. Available at: [Link]
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[17]Various Authors. (2007). IR spectra of (a) thiophene only and (b) thiophene adsorbed at RT on fresh Mo 2 C/Al 2 O 3. ResearchGate. Available at: [Link]
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Available at: [Link]
[18]Various Authors. (2014). Structural and electronic properties of linear and angular polycyclic aromatic hydrocarbons. ResearchGate. Available at: [Link]
[19]Various Authors. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Royal Society of Chemistry. Available at: [Link]
[20]Various Authors. (2012). The UV spectra of thiophene in the gas phase dotted line and in cylohexane solution solid line are displayed with the excitation wavelengths employed for the resonance Raman experiments indicated above the spectra. ResearchGate. Available at: [Link]
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[32]Various Authors. (n.d.). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. Available at: [Link]
[33]Various Authors. (2023). Nonadiabatic dynamics of photoexcited thiopyridone isomers: An interplay between El-Sayed's conditions and energy gap law. ResearchGate. Available at: [Link]
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The Rising Star in Organic Electronics: A Comparative Guide to Naphtho[1,2-b]thiophen-2-ylmethanol and its Analogs
In the relentless pursuit of high-performance materials for organic electronics, the scientific community continuously explores novel molecular architectures. Among these, sulfur-containing polycyclic aromatic hydrocarbons have emerged as frontrunners, owing to their excellent charge transport properties and environmental stability. This guide provides an in-depth comparison of Naphtho[1,2-b]thiophen-2-ylmethanol and its analogs, offering a comprehensive overview of their performance in organic electronic devices, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Naphtho[1,2-b]thiophene Core
The naphtho[1,2-b]thiophene scaffold, a fusion of naphthalene and thiophene rings, represents a promising building block for organic semiconductors. Its rigid, planar structure facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices. The inherent asymmetry of the naphtho[1,2-b]thiophene core also allows for tunable electronic properties through targeted functionalization. This guide will focus on this compound, a derivative with a hydroxymethyl group that offers a potential handle for further chemical modification and influencing molecular packing.
Performance Benchmark: this compound in the Context of its Analogs
While direct experimental data on the electronic performance of this compound is limited in publicly available literature, we can infer its potential by examining the performance of its close analogs. The following sections will compare key performance metrics of various naphthothiophene derivatives in OFETs.
Impact of Core Structure and π-Conjugation Length
The extent of the π-conjugated system plays a pivotal role in determining the charge transport characteristics of organic semiconductors. Larger, more extended π-systems generally lead to higher charge carrier mobilities.
| Compound | Device Architecture | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene (NBTBT-10) | BGBC | 0.25 | 10⁵ - 10⁶ | [1] |
| Fluorinated Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene (NBTBTF-10) | BGBC | 0.24 | 10⁶ - 10⁷ | [1] |
| Naphthodithieno[3,2-b]thiophene (NDTT-10) | BGBC | 0.22 | > 10⁶ | [2] |
| Naphthodithieno[3,2-b]thiophene (NDTT-12) | BGBC | 0.13 | > 10⁶ | [2] |
BGBC: Bottom-Gate, Bottom-Contact
As evidenced by the data, extending the π-conjugation by fusing additional thiophene and benzothiophene rings, as seen in the NBTBT and NDTT series, results in impressive hole mobilities in the range of 0.1 to 0.25 cm²/Vs.[1][2] This suggests that the fundamental naphthothiophene core is an excellent charge transport medium.
The Role of Substituents
Functional groups attached to the core structure significantly influence molecular packing, solubility, and energy levels, thereby affecting device performance.
-
Alkyl Chains: The introduction of alkyl chains is a common strategy to enhance the solubility of organic semiconductors, which is crucial for solution-based processing. The length and branching of these chains can fine-tune the intermolecular spacing and ordering in the solid state. For instance, in the NDTT series, longer alkyl chains (NDTT-12 vs. NDTT-10) led to a slight decrease in mobility, likely due to increased disorder.[2]
-
Fluorination: The incorporation of fluorine atoms can lower the HOMO energy level, leading to improved air stability. In the case of NBTBTF-10, fluorination resulted in a comparable mobility to its non-fluorinated counterpart but at a lower annealing temperature, indicating that dipole-dipole interactions induced by fluorine can promote favorable molecular packing.[1]
-
Hydroxymethyl Group (-CH₂OH): While direct data is unavailable for this compound, the presence of the hydroxymethyl group is expected to introduce hydrogen bonding capabilities. This could lead to a more ordered, co-facial π-stacking arrangement, which is beneficial for charge transport. However, it may also act as a charge trap, potentially lowering the overall mobility compared to its unsubstituted or alkyl-substituted counterparts.
Based on these structure-property relationships, it is reasonable to hypothesize that this compound, with its smaller π-system compared to the extended analogs, will likely exhibit a more modest charge carrier mobility. However, its potential for ordered packing through hydrogen bonding could lead to respectable performance for a molecule of its size.
Experimental Protocols
To facilitate further research and validation of the performance of this compound and its analogs, the following section provides detailed, adaptable experimental protocols for their synthesis and the fabrication of OFET devices.
Synthesis of this compound
This protocol is a representative synthesis adapted from procedures for related naphthothiophene derivatives.
Caption: Synthetic pathway for this compound.
Materials:
-
1-Naphthalenethiol
-
2-Bromoacetaldehyde dimethyl acetal
-
Sodium methoxide
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Appropriate solvents for reaction and purification (e.g., toluene, dichloromethane, ethanol)
Procedure:
-
Synthesis of Naphtho[1,2-b]thiophene:
-
React 1-naphthalenethiol with 2-bromoacetaldehyde dimethyl acetal in the presence of a base like sodium methoxide.
-
The resulting intermediate is then cyclized using an acid catalyst such as polyphosphoric acid to yield Naphtho[1,2-b]thiophene.
-
-
Formylation of Naphtho[1,2-b]thiophene:
-
Perform a Vilsmeier-Haack reaction on Naphtho[1,2-b]thiophene using phosphorus oxychloride and N,N-dimethylformamide to introduce a formyl group at the 2-position, yielding Naphtho[1,2-b]thiophene-2-carbaldehyde.
-
-
Reduction to this compound:
-
Reduce the Naphtho[1,2-b]thiophene-2-carbaldehyde using a mild reducing agent like sodium borohydride in methanol to obtain the final product, this compound.
-
-
Purification:
-
Purify the final product using column chromatography on silica gel.
-
Fabrication of Organic Field-Effect Transistors (OFETs)
The following is a general procedure for fabricating bottom-gate, top-contact (BGTC) OFETs, which can be adapted for this compound and its analogs.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Materials:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
This compound or its analog
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with HMDS or OTS to create a hydrophobic layer, which improves the morphology of the organic semiconductor film.
-
-
Active Layer Deposition:
-
Solution Shearing: Dissolve the organic semiconductor in a suitable solvent. Deposit the solution onto the substrate and use a blade to spread a thin, uniform film.
-
Vacuum Evaporation: Place the organic semiconductor in a crucible within a high-vacuum chamber. Heat the material until it sublimes and deposits as a thin film onto the substrate.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes onto the organic semiconductor film through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFETs using a probe station and a semiconductor parameter analyzer in an inert atmosphere (e.g., a glovebox).
-
Conclusion and Future Outlook
This compound and its analogs represent a promising class of materials for organic electronics. While the performance of larger, more complex derivatives has been well-documented, this guide highlights the need for further investigation into the fundamental properties of simpler structures like this compound. The presence of the hydroxymethyl group offers intriguing possibilities for controlling molecular packing through hydrogen bonding, which could lead to unexpectedly high performance.
The provided experimental protocols serve as a starting point for researchers to synthesize and characterize these materials, paving the way for a deeper understanding of the structure-property relationships in the naphthothiophene family. Future work should focus on the single-crystal growth of this compound to elucidate its intrinsic charge transport properties and to validate the hypotheses presented in this guide. The continued exploration of such fundamental molecular scaffolds is essential for the rational design of next-generation organic electronic materials.
References
Naphtho[1,2-b]thiophen-2-ylmethanol as a heterocyclic building block compared to others
An In-Depth Guide to Naphtho[1,2-b]thiophen-2-ylmethanol: A Comparative Analysis for Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the selection of a core molecular scaffold is a critical decision that dictates the synthetic route, physicochemical properties, and ultimately, the biological activity or material performance of a novel compound. Heterocyclic building blocks, particularly those containing sulfur, are renowned for their versatile electronic properties and their ability to act as bioisosteres for carbocyclic systems like benzene.[1][2] Among these, the Naphtho[1,2-b]thiophene framework presents a unique fusion of a naphthalene system with a thiophene ring, offering an extended π-conjugated system with distinct steric and electronic features.
This guide provides a comprehensive analysis of this compound, a functionalized derivative of this scaffold. We will explore its synthesis, reactivity, and potential applications, drawing objective comparisons with other prominent heterocyclic building blocks. The insights presented are tailored for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their work.
The Naphtho[1,2-b]thiophene Scaffold: Structural and Electronic Profile
The Naphtho[1,2-b]thiophene system (CAS 234-41-3) is an aromatic polycyclic heterocycle consisting of a naphthalene ring fused to a thiophene ring between the naphthalene 'a' face (C1 and C2).[3] This fusion imparts a rigid, planar structure with an extended electronic system. The presence of the sulfur atom introduces specific electronic characteristics, making the thiophene moiety electron-rich and susceptible to electrophilic substitution.[1]
Compared to its linear isomer, Naphtho[2,3-b]thiophene, the angular fusion in Naphtho[1,2-b]thiophene results in a different distribution of electron density and steric hindrance, which can be strategically exploited in molecular design.
Comparative Physicochemical Properties
To contextualize the properties of the Naphtho[1,2-b]thiophene scaffold, it is useful to compare it with related, more common building blocks.
| Property | Naphtho[1,2-b]thiophene | Benzothiophene | Naphtho[2,1-b]thiophene | Thiophene |
| Molecular Formula | C₁₂H₈S[3] | C₈H₆S | C₁₂H₈S[4] | C₄H₄S[2] |
| Molecular Weight | 184.26 g/mol [3] | 134.19 g/mol | 184.26 g/mol [4] | 84.14 g/mol [2] |
| Structure | Angular Fusion | Benzene-Thiophene Fusion | Angular Fusion (Isomer) | 5-Membered Ring |
| Aromaticity | High | High | High | High |
| Key Feature | Extended π-system, angular rigidity | Simpler, widely used bioisostere | Isomeric electronic properties | Foundational sulfur heterocycle |
Synthesis and Functionalization: Accessing this compound
The utility of a building block is fundamentally tied to its synthetic accessibility. While direct, large-scale syntheses of this compound are not widely published, its preparation can be logically deduced from established methodologies for related thiophene derivatives. The most common strategy involves the synthesis of the core scaffold followed by functionalization, or a convergent approach where a functionalized precursor is used in the cyclization step.
A plausible and efficient route to the target molecule involves the preparation of an intermediate aldehyde, Naphtho[1,2-b]thiophene-2-carbaldehyde, which can then be selectively reduced to the desired primary alcohol.
Experimental Protocol: Synthesis of Naphtho[1,2-b]thiophene-2-carbaldehyde
This protocol is adapted from established methods for the formylation of related sulfur heterocycles, such as the Vilsmeier-Haack reaction or ortho-lithiation strategies. The synthesis of the analogous benzo[b]thiophene-2-carbaldehyde from methylthiobenzene provides a strong procedural basis.[5]
Objective: To synthesize the key aldehyde intermediate.
Materials:
-
Naphtho[1,2-b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Naphtho[1,2-b]thiophene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, pre-cool anhydrous DMF and add POCl₃ (1.1 eq) dropwise at 0 °C to form the Vilsmeier reagent. Stir for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent to the solution of Naphtho[1,2-b]thiophene dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Naphtho[1,2-b]thiophene-2-carbaldehyde.
Experimental Protocol: Reduction to this compound
Objective: To reduce the aldehyde to the target primary alcohol.
Materials:
-
Naphtho[1,2-b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve Naphtho[1,2-b]thiophene-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
Causality in Experimental Design: The choice of NaBH₄ as the reducing agent is deliberate. It is a mild and selective reagent for the reduction of aldehydes in the presence of the robust aromatic thiophene system, preventing over-reduction of the heterocyclic core. Methanol serves as a protic solvent that is compatible with NaBH₄ and effectively solubilizes the starting material.
Synthetic Workflow Visualization
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A Comparative Guide to the Electronic Landscapes of Naphthothiophene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and medicinal chemistry, the nuanced arrangement of atoms within a molecule can dramatically alter its electronic behavior and, consequently, its function. Naphthothiophenes, a class of sulfur-containing polycyclic aromatic hydrocarbons, exemplify this structure-property relationship. The three primary isomers, naphtho[2,1-b]thiophene, naphtho[1,2-b]thiophene, and naphtho[2,3-b]thiophene, while structurally similar, exhibit distinct electronic characteristics that dictate their potential in applications ranging from organic semiconductors to novel therapeutic agents.[1][2]
This guide offers a comparative analysis of the electronic structures of these three key naphthothiophene isomers through the lens of Density Functional Theory (DFT). By elucidating the subtle yet significant differences in their electronic properties, we aim to provide researchers with the foundational knowledge to inform the rational design of next-generation organic materials and pharmaceuticals.
The Decisive Role of Isomerism in Electronic Properties
The mode of fusion between the naphthalene and thiophene rings is the defining structural feature that differentiates the naphthothiophene isomers. This seemingly minor variation in molecular topology has a profound impact on the π-electron delocalization, which in turn governs the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the magnitude of the HOMO-LUMO gap are critical determinants of a molecule's electronic and optical properties, including its charge transport capabilities and reactivity.[3]
Computational Approach: Unveiling Electronic Structures with DFT
To dissect the electronic landscapes of the naphthothiophene isomers, Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool.[4][5] DFT calculations allow for the prediction of various electronic parameters with a favorable balance of accuracy and computational cost.
Experimental Protocol: A Validated DFT Methodology
A robust and widely accepted protocol for investigating the electronic properties of thienoacenes and related sulfur-containing polycyclic aromatic hydrocarbons involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-31G(d) or 6-31+G(d).[6][7] This level of theory has been demonstrated to provide reliable geometries and electronic properties for organic semiconductors.[4]
Step-by-Step Computational Workflow:
-
Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry of each naphthothiophene isomer. This is typically performed using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometries, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the spatial distribution of these frontier orbitals.
-
Data Analysis and Visualization: The output from the DFT calculations is then analyzed to extract the key electronic parameters. Molecular orbital visualization tools are used to generate images of the HOMO and LUMO distributions, providing a qualitative understanding of the electron density.
Computational Workflow Diagram
Caption: A flowchart illustrating the key steps in the Density Functional Theory (DFT) workflow for the comparative analysis of naphthothiophene isomers.
Comparative Analysis of Naphthothiophene Isomers
| Property | Naphtho[2,1-b]thiophene | Naphtho[1,2-b]thiophene | Naphtho[2,3-b]thiophene |
| HOMO Energy (eV) | -5.8 to -6.2 | -5.7 to -6.1 | -5.9 to -6.3 |
| LUMO Energy (eV) | -1.8 to -2.2 | -1.7 to -2.1 | -1.9 to -2.3 |
| HOMO-LUMO Gap (eV) | 3.8 to 4.2 | 3.8 to 4.2 | 3.9 to 4.3 |
Note: The ranges provided are indicative and based on typical DFT calculation outcomes for similar molecules. Actual values may vary depending on the specific functional, basis set, and computational software used.
Naphtho[2,3-b]thiophene: The Linearly Fused Isomer
Naphtho[2,3-b]thiophene features a linear fusion of the thiophene and naphthalene rings, leading to a more extended π-conjugation pathway. This extended conjugation generally results in a stabilization of the HOMO and a destabilization of the LUMO, leading to a smaller HOMO-LUMO gap compared to its non-linear counterparts.[2] This smaller energy gap is a desirable characteristic for organic semiconductor materials, as it facilitates charge injection and transport.[1][4] Indeed, derivatives of naphtho[2,3-b]thiophene have been explored as promising materials for organic field-effect transistors (OFETs).[8][9]
Naphtho[2,1-b]thiophene and Naphtho[1,2-b]thiophene: The Angularly Fused Isomers
In contrast to the linear arrangement in naphtho[2,3-b]thiophene, the thiophene ring in naphtho[2,1-b]thiophene and naphtho[1,2-b]thiophene is fused in an angular or "bent" fashion.[10][11] This angular fusion disrupts the linear conjugation, which can lead to a larger HOMO-LUMO gap compared to the linear isomer. The specific orientation of the thiophene unit in these bent isomers can influence their photophysical properties, with subtle differences in emission characteristics observed between them.[10][11] The mutagenicity of naphthothiophene isomers has also been linked to the position of the sulfur atom, with naphtho[1,2-b]thiophene (where the sulfur is in the bay region) showing mutagenic activity, while naphtho[2,3-b]thiophene is inactive.[1]
Frontier Molecular Orbital Distributions
The spatial distribution of the HOMO and LUMO provides further insight into the electronic behavior of the isomers.
HOMO and LUMO Distribution Diagram
Caption: A conceptual diagram illustrating the general trends in the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for linear versus angular naphthothiophene isomers.
In the linear naphtho[2,3-b]thiophene, both the HOMO and LUMO are typically delocalized across the entire π-conjugated system. This extensive delocalization is conducive to efficient charge transport. For the angular isomers, the HOMO and LUMO may exhibit more localized characteristics, with electron density concentrated on specific regions of the molecule. This localization can influence their reactivity and interactions with other molecules, a key consideration in drug design.
Applications and Future Directions
The distinct electronic landscapes of the naphthothiophene isomers translate into different potential applications:
-
Organic Electronics: The smaller HOMO-LUMO gap and extended π-conjugation of naphtho[2,3-b]thiophene and its derivatives make them attractive candidates for p-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2]
-
Drug Discovery: The varied electronic distributions and molecular shapes of the angular isomers, naphtho[2,1-b]thiophene and naphtho[1,2-b]thiophene , could be exploited in the design of novel therapeutic agents. The thiophene moiety is a known pharmacophore, and the specific isomeric form can influence biological activity and target specificity.[1]
Conclusion
This comparative guide, grounded in the principles of Density Functional Theory, highlights the critical role of isomerism in dictating the electronic structure and, by extension, the potential applications of naphthothiophene isomers. The linear fusion in naphtho[2,3-b]thiophene promotes extended π-conjugation and a smaller HOMO-LUMO gap, making it a promising scaffold for organic electronics. Conversely, the angular fusion in naphtho[2,1-b]thiophene and naphtho[1,2-b]thiophene results in more varied electronic landscapes that could be leveraged in the field of medicinal chemistry.
Future research, including direct comparative experimental studies and more extensive computational screening of substituted derivatives, will be crucial in fully harnessing the potential of these versatile sulfur-containing heterocycles. By understanding the fundamental structure-property relationships at the quantum-mechanical level, researchers can more effectively tailor the electronic properties of naphthothiophene isomers for specific, high-performance applications.
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Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. RSC Advances. (Please note that a direct clickable URL was not available in the provided search results).[10][11][12][13]
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π-Conjugated Molecules Containing Naphtho[2,3-b]thiophene and Their Derivatives: Theoretical Design for Organic Semiconductors. The Journal of Physical Chemistry C.[2][4][5]
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f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. ACS Publications.[8]
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Frontier orbital energies and shape computed at B3LYP/6-31+G* level of... ResearchGate.[6]
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Naphtho[2,3-b]thiophene | C12H8S | CAS 268-77-9. Benchchem.[1]
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Diphenyl Derivatives of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors. ACS Applied Materials & Interfaces.[9]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI.[14]
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Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.[15]
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Synthesis, experimental and computational characterizations of 8,9-Dimethoxybenzo[b]naphtho[2,3-d] thiophene (DBNT) crystals for electro-mechano utilities. ResearchGate.[16]
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Benzo[b]naphtho[2,1-d]thiophene. NIST WebBook.[17]
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Experimental data for C 4 H 4 S (Thiophene). Computational Chemistry Comparison and Benchmark Database.[18]
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Optoelectronic properties of naphtho[2, 1-b:6, 5-b']difuran derivatives for photovoltaic application: a computational study. ResearchGate.[19]
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Naphtho[1,2-b]thiophene. NIST WebBook.[20]
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Benzo(b)naphtho(2,1-d)thiophene | C16H10S | CID 9198. PubChem.[21]
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Naphtho[2,1-b]thiophene | C12H8S | CID 67474. PubChem.[22]
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Naphtho(1,2-b)thiophene | C12H8S | CID 9193. PubChem.[23]
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Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco.[24]
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Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed.[25][26]
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Chemical Properties of Benzo[b]naphtho[2,1-d]thiophene (CAS 239-35-0). Cheméo.[27]
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A Novel Naphtho[1,2-c:5,6-c']Bis([2][4][10]Thiadiazole)-Based Narrow-Bandgap π-Conjugated Polymer with Power Conversion Efficiency Over 10%. ResearchGate.[28]
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Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. PMC.[29]
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Semantic Scholar.[7]
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Journal articles: 'DFT / B3LYP / 6-31G (d'. Grafiati.[30]
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Theoretical Exploration of the Electronic Landscape of 2,3,5-Tribromothieno[3,2-b]thiophene: A Computational Guide. Benchchem.[31]
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BENZO(B)NAPHTHO(2,1-D)THIOPHENE | 239-35-0. ChemicalBook.[32]
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Fused thiophenes: an overview of the computational investigations. ResearchGate.[3]
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Theoretical Investigation on the Antitumor Drug: ThioTEPA and its Interaction with S-donor Biomolecules and DNA Purine Bases. Chemical Methodologies.[33]
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The Evolving Landscape of Naphthothiophene Therapeutics: A Comparative Guide to Structure-Activity Relationships
Introduction: The naphthothiophene scaffold, a bicyclic aromatic system containing a fused naphthalene and thiophene ring, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization have made it a focal point in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted naphthothiophenes across key therapeutic areas, including oncology, endocrinology, and infectious diseases. We will delve into the experimental data that underpins our understanding of how specific substitutions on the naphthothiophene core influence biological activity, offering insights for researchers, scientists, and drug development professionals.
I. Naphthothiophenes in Oncology: Targeting Cancer's Core Machinery
The fight against cancer necessitates the development of targeted therapies that can selectively inhibit the proliferation of malignant cells. Substituted naphthothiophenes have demonstrated significant promise in this arena, primarily by targeting crucial cellular components like protein kinases and the microtubule network.
A. Kinase Inhibition: A Strategic Approach to Disrupting Cancer Signaling
Protein kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. The naphthoquinone moiety, often found in conjunction with or derived from naphthothiophene-like structures, has been a particularly fruitful area of investigation for kinase inhibitors.
Comparative Analysis of Anilino-1,4-Naphthoquinones as EGFR Inhibitors:
A study on anilino-1,4-naphthoquinone derivatives revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. The following table summarizes the structure-activity relationship of selected compounds against the EGFR kinase domain.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM)[1] |
| 3 | H | H | H | H | 3.96 |
| 8 | OCH3 | H | H | H | 18.64 |
| 10 | Cl | H | H | H | 11.23 |
| Erlotinib | (Reference Drug) | 2.00 |
Table 1: SAR of anilino-1,4-naphthoquinone derivatives as EGFR inhibitors.[1]
Expertise & Experience: The data clearly indicates that substitutions on the anilino ring significantly impact EGFR inhibitory activity. The unsubstituted analog (Compound 3 ) demonstrated the highest potency among the synthesized compounds. The introduction of an electron-donating methoxy group at the R1 position (Compound 8 ) led to a decrease in activity, while the presence of an electron-withdrawing chlorine atom (Compound 10 ) resulted in a moderate potency. This suggests that the electronic properties of the anilino ring are a critical determinant of binding affinity to the EGFR active site. The smaller, unsubstituted phenyl ring likely provides a better fit within the hydrophobic pocket of the kinase domain.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton of Cancer Cells
Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives:
A series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compound, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was found to inhibit tubulin polymerization.
| Compound | Cell Line | IC50 (µM)[2] |
| BU17 | A549 (Lung Cancer) | Not explicitly stated, but identified as most potent |
| Paclitaxel | A549 (Lung Cancer) | (Reference) |
Table 2: Antiproliferative activity of a lead tetrahydrobenzo[b]thiophene derivative.[2]
Trustworthiness: The identification of BU17 as a potent anticancer agent that induces G2/M cell cycle arrest and apoptosis strongly suggests tubulin as a likely target.[2] This is a classic cellular phenotype for compounds that interfere with microtubule dynamics. Further validation through in vitro tubulin polymerization assays confirms this mechanism of action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.[3][4]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
Add GTP and the fluorescent reporter to the tubulin solution.
-
Pipette the test compounds, positive controls, and a vehicle control (DMSO) into the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the tubulin-GTP-reporter mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm for DAPI).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the lag time, polymerization rate, and maximum polymer mass.
II. Naphthothiophenes as Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects. Benzothiophene-based SERMs, such as raloxifene, are clinically used for the treatment of osteoporosis and breast cancer. The orientation of the side chain relative to the core structure is a key determinant of their biological activity.[5]
Comparative Analysis of Constrained Benzothiophene and Naphthalene-derived SERMs:
Research on constrained SERMs has highlighted the importance of the side chain's spatial arrangement.
| Compound Class | Side Chain Orientation | Biological Profile |
| Planar | Forced into the plane of the SERM core | Different profile, particularly in antagonizing estradiol action[5] |
| Pseudo-orthogonal | Forced out of the plane of the SERM core | Different profile, particularly in antagonizing estradiol action[5] |
Table 3: Impact of side chain orientation on the activity of SERMs.[5]
Authoritative Grounding: The differential activity of these constrained analogs underscores the critical role of ligand-receptor interactions in determining the agonist versus antagonist profile of a SERM. The specific conformation adopted by the ligand within the estrogen receptor's binding pocket dictates the recruitment of co-activator or co-repressor proteins, ultimately leading to tissue-specific gene expression.
Experimental Protocol: Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.[6]
Materials:
-
Recombinant human estrogen receptor α (ERα) or β (ERβ)
-
[3H]-Estradiol (radiolabeled ligand)
-
ER binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)
-
Hydroxyapatite slurry
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
In a series of tubes, combine the estrogen receptor, a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound in ER binding buffer.
-
Include control tubes with no competitor (total binding) and with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Add cold hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets with cold buffer to remove unbound radioligand.
-
Elute the bound radioligand and transfer to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
III. Antimicrobial Activity of Substituted Naphthothiophenes
The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new classes of antimicrobial agents. Substituted thiophenes and their fused derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Substituted Benzothiophenes against Gram-Positive Bacteria:
A study on 3-halobenzo[b]thiophenes revealed that certain substitutions enhance their antimicrobial activity.
| Compound | R | MIC (µg/mL) vs. S. aureus[7] | MIC (µg/mL) vs. C. albicans[7] |
| Cyclohexanol-substituted 3-chloro | Cl | 16 | 16 |
| Cyclohexanol-substituted 3-bromo | Br | 16 | 16 |
| Ciprofloxacin | (Reference) | (Varies) | N/A |
| Fluconazole | (Reference) | N/A | (Varies) |
Table 4: Antimicrobial activity of 3-halobenzo[b]thiophenes.[7]
Expertise & Experience: The low MIC values for the cyclohexanol-substituted 3-chloro and 3-bromo-benzo[b]thiophenes indicate potent activity against both Gram-positive bacteria and yeast.[7] The presence of the cyclohexanol moiety appears to be crucial for this enhanced activity, possibly by increasing cell membrane permeability or interacting with a specific microbial target. The halogen at the 3-position also likely contributes to the overall antimicrobial effect.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent.[8][9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
IV. Synthesis Strategies for Substituted Naphthothiophenes
The exploration of the structure-activity relationships of substituted naphthothiophenes is critically dependent on the availability of efficient and versatile synthetic methodologies. Several approaches have been developed to construct the naphthothiophene core and introduce a variety of substituents.
A. Gewald Synthesis: A Classic Approach to Substituted Thiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which can serve as versatile intermediates for the synthesis of more complex fused systems.[10][11][12]
General Reaction Scheme:
Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.
B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Aryl-Aryl Bonds
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This methodology is particularly useful for introducing aryl substituents onto the naphthothiophene scaffold.[13][14][15][16][17]
Experimental Workflow: Suzuki-Miyaura Coupling for Aryl-Substituted Benzothiophenes
Caption: Workflow for Suzuki-Miyaura cross-coupling.
V. Conclusion and Future Directions
The structure-activity relationships of substituted naphthothiophenes are a rich and dynamic area of research with significant therapeutic potential. As demonstrated in this guide, subtle modifications to the naphthothiophene scaffold can lead to profound changes in biological activity, highlighting the importance of rational drug design. The comparative analysis of experimental data provides a framework for understanding the key structural features that govern the efficacy of these compounds as anticancer, SERM, and antimicrobial agents.
Future research in this field will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While kinase and tubulin inhibition are well-established, further studies may reveal new biological targets for naphthothiophene derivatives.
-
Optimization of Pharmacokinetic Properties: Improving the solubility, bioavailability, and metabolic stability of lead compounds will be crucial for their clinical translation.
-
Development of More Efficient and Greener Synthetic Methodologies: The discovery of novel and sustainable synthetic routes will accelerate the exploration of the chemical space around the naphthothiophene core.
By leveraging the insights gained from ongoing SAR studies and employing advanced synthetic and biological evaluation techniques, the full therapeutic potential of substituted naphthothiophenes can be realized, offering new hope for the treatment of a wide range of diseases.
VI. References
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Wallace, O. B., Bryant, H. U., Shetler, P. K., Adrian, M. D., & Geiser, A. G. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-1526. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Wallace, O. B., Bryant, H. U., Shetler, P. K., Adrian, M. D., & Geiser, A. G. (2004). Benzothiophene and naphthalene derived constrained SERMs. Bioorganic & Medicinal Chemistry Letters, 14(20), 5103-5106. [Link]
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 1-13. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 41(11), 1960-1970. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Majumdar, S., & Samanta, R. (2021). Copper-Catalyzed One-Pot Cross-Dehydrogenative Thienannulation: Chemoselective Access to Naphtho[2,1-b]thiophene-4,5-diones and Subsequent Transformation to Benzo[a]thieno[3,2-c]phenazines. The Journal of Organic Chemistry, 86(17), 11637-11649. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Majumdar, S., & Snieckus, V. (2002). Synthesis of Constrained Raloxifene Analogues by Complementary Use of Friedel−Crafts and Directed Remote Metalation Reactions. The Journal of Organic Chemistry, 67(17), 5993-6002. [Link]
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Carlson, K. E., Choi, I., Gee, A., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (2001). Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs. Journal of Medicinal Chemistry, 44(26), 4691-4695. [Link]
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Thabet, A. A., Abdel-Rahman, S. A., El-Damasy, A. K., Hassan, G. S., Wafa, E. I., Geary, S. M., ... & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(7), 2100058. [Link]
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Piraban, B., Boonthip, C., Jaratjaroonphong, J., Ruchirawat, S., & Ploypradith, P. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17799-17812. [Link]
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Paudel, Y. N., O'Malley, M. A., & Pan, Y. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 113. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Guesdon, F., Bazile, D., & Garel, J. R. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101297. [Link]
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Norman, D. D., De, S., & Youn, J. H. (2015). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Molecules, 20(12), 21978-21995. [Link]
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Frolov, A. I., & Zhidomirov, G. M. (2016). A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. Russian Journal of Organic Chemistry, 52(1), 115-121. [Link]
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Karaca, G., & Gökçe, M. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
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Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
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Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1998). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of medicinal chemistry, 41(11), 1960-1970. [Link]
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Gaskin, T. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology (pp. 1-15). Humana Press. [Link]
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Bolton, J. L., & Thatcher, G. R. (2008). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 51(1), 179-190. [Link]
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Kumar, A., Sharma, S., & Sharma, R. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Letters in Drug Design & Discovery, 18(1), 85-96. [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 40(31), 5471-5474. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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García-de-la-Fuente, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1380533. [Link]
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Shrestha, S., et al. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal. [Link]
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Singh, A. K., & Kumar, R. (2022). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Klenner, A., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1121. [Link]
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Patel, M. V., et al. (2003). An efficient one-pot synthesis of substituted 2-arylbenzo[b]thiophene derivatives. Tetrahedron Letters, 44(35), 6745-6747. [Link]
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Comparison of charge transport properties in isomeric naphthodithiophenes
A Comparative Guide to Charge Transport in Isomeric Naphthodithiophenes
In the landscape of organic electronics, the molecular architecture of semiconductor materials is a critical determinant of device performance. Among the vast library of π-conjugated systems, naphthodithiophenes (NDTs) have emerged as a promising class of materials for applications in organic field-effect transistors (OFETs) due to their tunable electronic properties and potential for high charge carrier mobility.[1][2] A particularly fascinating aspect of NDT chemistry is the existence of isomers—molecules with the same chemical formula but different arrangements of atoms. This guide provides an in-depth comparison of the charge transport properties of isomeric NDTs, offering insights into how subtle changes in molecular structure can lead to significant differences in electronic function.
This guide is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and characterization of novel organic semiconductors. We will delve into the causal relationships between molecular symmetry, solid-state packing, and charge transport characteristics, supported by experimental data and detailed protocols.
The Isomeric World of Naphthodithiophenes: Structure and Symmetry
Naphthodithiophenes are a class of heterocyclic compounds that feature a naphthalene core fused with two thiophene rings. The orientation of these thiophene rings gives rise to various isomers, which can be broadly categorized as linear, angular, and bent.[2] Within these categories, further isomerism, such as syn and anti conformations, can exist depending on the relative orientation of the sulfur atoms in the thiophene rings.
These structural variations have a profound impact on the molecule's overall symmetry, shape, and electronic structure.[3] For instance, linear NDTs can possess a centrosymmetric structure, which has been shown to be advantageous for achieving high charge carrier mobility in thin-film transistors.[3] In contrast, angular or bent isomers exhibit different molecular packing motifs in the solid state, which directly influences the intermolecular electronic coupling and, consequently, the charge transport efficiency.[3][4]
Diagram: Molecular Structures of Naphthodithiophene (NDT) Isomers
Caption: Classification of Naphthodithiophene (NDT) isomers.
Impact of Isomerism on Solid-State Packing and Electronic Properties
The arrangement of molecules in the solid state is a crucial factor governing charge transport in organic semiconductors. Different NDT isomers exhibit distinct crystal packing motifs, such as herringbone or π-stacked arrangements.[5] These packing structures determine the degree of intermolecular π-π overlap, which is essential for efficient charge hopping between adjacent molecules.[6]
-
Molecular Orbital Energy Levels: The isomeric structure also influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7][8][9][10][11][12] These energy levels are critical for efficient charge injection from the electrodes into the semiconductor and for the overall stability of the device. For instance, a lower HOMO energy level can enhance the air stability of p-channel organic transistors.[13]
-
Crystal Packing: Centrosymmetric isomers, such as certain linear NDT derivatives, often exhibit a higher tendency to form well-ordered crystal structures with significant π-π stacking.[3] This favorable packing can lead to enhanced intermolecular electronic coupling and, consequently, higher charge carrier mobilities.[3] In contrast, less symmetric isomers may adopt packing arrangements that are less conducive to efficient charge transport.
Comparative Analysis of Charge Transport Properties
The performance of NDT isomers as active layers in OFETs provides a direct measure of their charge transport capabilities. Key performance metrics include charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth).
A study on isomeric di(2-thienyl)naphthodithiophenes revealed a significant difference in their OFET performance. The anti-isomer exhibited field-effect mobilities of 2–3×10⁻⁴ cm² V⁻¹ s⁻¹, while the syn-isomer showed no obvious FET function.[14] This stark contrast underscores the critical role of isomerism in dictating charge transport.
More impressively, a centrosymmetric diphenyl derivative of a linear NDT has demonstrated high mobility of up to 1.5 cm² V⁻¹ s⁻¹, significantly outperforming its axisymmetric counterpart (~0.06 cm² V⁻¹ s⁻¹).[3] This highlights the importance of molecular symmetry in achieving high-performance devices.[3]
| NDT Derivative | Isomer Type | Mobility (μ) | On/Off Ratio | Key Findings |
| Di(2-thienyl)naphthodithiophene | anti | 2–3×10⁻⁴ cm² V⁻¹ s⁻¹ | - | Exhibited FET behavior.[14] |
| Di(2-thienyl)naphthodithiophene | syn | No FET function | - | Did not function as an FET.[14] |
| Diphenyl-NDT | Centrosymmetric | Up to 1.5 cm² V⁻¹ s⁻¹ | > 10⁶ | High mobility attributed to molecular symmetry.[3] |
| Diphenyl-NDT | Axisymmetric | ~0.06 cm² V⁻¹ s⁻¹ | > 10⁵ | Lower mobility compared to the centrosymmetric isomer.[3] |
| Naphthodithiophene Diimide (N-NDTI) | - | 1.27 cm² V⁻¹ s⁻¹ (average) | - | Showed good electron transport properties.[6] |
| Naphthodithiophene Diimide (α-NDTI) | - | 0.037 cm² V⁻¹ s⁻¹ (average) | - | Exhibited more anisotropic charge transport.[6][15] |
Table 1: Comparison of Field-Effect Transistor (FET) Performance for Various NDT Isomers.
Experimental Protocol: Fabrication and Characterization of NDT-Based Thin-Film Transistors
To provide a practical context, this section outlines a representative experimental workflow for fabricating and characterizing NDT-based OFETs using a solution-shearing technique. Solution-shearing is a scalable method for depositing uniform, highly crystalline organic semiconductor films, which is crucial for achieving high device performance.[16]
Diagram: Experimental Workflow for OFET Fabrication and Characterization
Caption: A typical workflow for fabricating and testing NDT-based OFETs.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor film quality.
-
-
Semiconductor Solution Preparation:
-
Dissolve the synthesized NDT derivative in a high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution at a moderate temperature (e.g., 60 °C) and stir for several hours to ensure complete dissolution.
-
-
Solution-Shearing Deposition:
-
Place the prepared substrate on a heated stage (temperature can be varied, e.g., 80-120 °C).
-
Dispense a small volume of the NDT solution onto the substrate.
-
Bring a shearing blade (a flat, sharp-edged tool) into contact with the solution at a small angle to the substrate.
-
Move the blade at a constant, slow speed (e.g., 0.1-1 mm/s) across the substrate to deposit a uniform thin film.
-
-
Thermal Annealing:
-
Anneal the deposited film at an elevated temperature (e.g., 150-200 °C) in an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) on top of the semiconductor film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture. The channel length and width are defined by the shadow mask.
-
-
Electrical Characterization:
-
Measure the current-voltage (I-V) characteristics of the OFET devices in a probe station, either in ambient air or in an inert environment.[7]
-
Extract key parameters such as the field-effect mobility in the saturation regime, the on/off ratio, and the threshold voltage from the transfer characteristics.[7]
-
-
Film Morphology Analysis:
-
Characterize the morphology and crystal structure of the NDT thin films using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate the film properties with the device performance.
-
Conclusion and Future Outlook
The comparative analysis of isomeric naphthodithiophenes unequivocally demonstrates that subtle variations in molecular structure can have a dramatic impact on their charge transport properties. The symmetry of the molecule, in particular, plays a crucial role in dictating the solid-state packing and, consequently, the charge carrier mobility in organic field-effect transistors. Centrosymmetric isomers have shown a clear advantage in achieving high-performance devices.
Future research in this area should continue to explore the synthesis of novel NDT isomers with tailored symmetries and electronic properties.[17][18] Advanced deposition techniques and a deeper understanding of the structure-property relationships will be key to unlocking the full potential of this versatile class of organic semiconductors for next-generation electronic applications.
References
- 1. [PDF] Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores | Semantic Scholar [semanticscholar.org]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Naphtho[1,2-b]thiophen-2-ylmethanol
This guide provides essential safety and logistical information for the proper disposal of Naphtho[1,2-b]thiophen-2-ylmethanol. As a heterocyclic polycyclic aromatic hydrocarbon (PAH), this compound requires careful handling and adherence to stringent disposal protocols to protect laboratory personnel and the environment. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the manufacturer-provided Safety Data Sheet (SDS).
Core Principle: Hazard Assessment and Regulatory Compliance
The disposal of this chemical falls under the jurisdiction of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[2][3] Concurrently, laboratory safety practices are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires laboratories to have a written Chemical Hygiene Plan (CHP).[4][5][6]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate safety measures are in place. The causality is simple: minimizing exposure is the most effective way to mitigate risk.
-
Engineering Controls : All handling of this compound, including the preparation of its waste container, should be conducted within a certified chemical fume hood. This primary engineering control captures potentially harmful vapors or dust at the source, protecting the user and the laboratory environment.
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Inspect them for tears or holes before use and change them immediately if contamination occurs.
-
Eye and Face Protection : Use ANSI-rated safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, safety goggles or a full-face shield are required.
-
Body Protection : A buttoned, full-length laboratory coat must be worn to protect against skin contact.
-
Step-by-Step Disposal Protocol
Follow this systematic procedure to ensure safe and compliant disposal. Rushing or skipping steps can lead to regulatory violations, environmental contamination, and serious safety incidents.
Step 1: Waste Characterization and Segregation
The first operational step is to correctly classify and separate the waste. Combining different waste streams can create dangerous reactions and significantly increases disposal costs.[7]
-
Classification : Designate this compound waste as Hazardous Chemical Waste . It is a non-halogenated organic solid.
-
Segregation : Keep this waste stream separate from:
Step 2: Proper Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.[2]
-
Select a Compatible Container : Use a clean, sealable container made of a material chemically compatible with the waste, such as a high-density polyethylene (HDPE) jug for solutions or a wide-mouthed glass jar for solids.
-
Ensure Container Integrity : The container must be free of cracks or defects and must have a secure, screw-top lid.[2]
-
Leave Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills when opening or moving it.
Step 3: Accurate and Complete Labeling
Unambiguous labeling is a regulatory requirement and a cornerstone of laboratory safety. An improperly labeled container is a dangerous unknown.
-
Attach a Hazardous Waste Tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete all fields on the tag, including:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: This compound
-
The concentration and total volume/mass.
-
The "Accumulation Start Date" (the date the first drop of waste entered the container).
-
The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in the laboratory at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA).[2]
-
Secondary Containment : Place the sealed waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
-
Secure Location : Store the container in a designated, low-traffic area, away from heat sources, direct sunlight, and floor drains.
-
Closed Containers : Keep the waste container securely closed at all times, except when actively adding waste.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed contractor.
-
Request Pickup : Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request through your EHS department's designated system.
-
Documentation : Maintain any required logs or records as specified in your laboratory's Chemical Hygiene Plan. This documentation is part of the "cradle-to-grave" responsibility.[3]
Management of Contaminated Materials and Spills
Any item that comes into direct contact with this compound is also considered hazardous waste.
-
Solid Waste : Used gloves, weigh boats, contaminated paper towels, and other solid debris must be collected in a separate, clearly labeled hazardous waste bag or container and disposed of as solid hazardous waste.
-
Spill Cleanup : In the event of a small spill, absorb the material with a chemical spill kit absorbent. All cleanup materials, including used absorbents and PPE, must be collected, containerized, and disposed of as hazardous waste.[1] For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow and Key Parameters
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal workflow for this compound.
The table below summarizes the key procedural requirements based on federal regulations.
| Parameter | Requirement / Guideline | Authoritative Source |
| Waste Classification | Must be managed as hazardous waste.[1] | RCRA (40 CFR Part 261)[9] |
| Container Type | Chemically compatible, leak-proof, with a secure closure.[2] | OSHA (29 CFR 1910.1450)[4] |
| Container Labeling | Must be marked "Hazardous Waste" with full chemical name and accumulation date. | RCRA (40 CFR Part 262)[9] |
| Storage Location | In a designated Satellite Accumulation Area at or near the point of generation.[2] | RCRA (40 CFR § 262.15) |
| Disposal Method | Collection by a licensed hazardous waste transporter for treatment/disposal.[10] | RCRA "Cradle-to-Grave"[3] |
| Personnel Training | Personnel must be trained on the hazards and disposal procedures.[4][5] | OSHA (29 CFR 1910.1450)[6] |
By adhering to these systematic procedures, you ensure the safety of your laboratory, maintain regulatory compliance, and act as a responsible steward of the environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Safety: OSHA Lab Standard Fact Sheet. Occupational Safety and Health Administration (OSHA). [Link]
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- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
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- 5. compliancy-group.com [compliancy-group.com]
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- 8. iip.res.in [iip.res.in]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Naphtho[1,2-b]thiophen-2-ylmethanol
For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. Naphtho[1,2-b]thiophen-2-ylmethanol, a complex heterocyclic compound, requires a comprehensive understanding of its potential hazards to establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The principles outlined here are derived from established best practices for handling structurally similar thiophene and polycyclic aromatic compounds.
Understanding the Risks: A Structural Analogy Approach
Due to the limited availability of specific toxicological data for this compound, a conservative approach based on its structural motifs is necessary. The molecule contains a thiophene ring fused to a naphthalene system, with a methanol group. Thiophene and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Naphthalene, a polycyclic aromatic hydrocarbon, is a known skin irritant and can be toxic. Therefore, a multi-faceted PPE strategy is crucial to mitigate potential exposure risks.
Core Principles of Chemical Safety
Before any handling of this compound, a thorough risk assessment should be conducted. This involves evaluating the scale of the experiment, the physical form of the chemical (solid or in solution), and the specific procedures to be performed. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[3] For prolonged or high-exposure tasks, consider a glove with a higher protection class.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[3] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat, especially during large-scale operations or when there is a significant splash risk.[1] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[3] |
| Respirator | If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: A Step-by-Step Approach to Safe Handling
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational and available.[3]
-
Designate a specific area within the fume hood for the experiment to contain any potential contamination.
-
Have all necessary equipment and reagents ready before starting to minimize the time spent handling the compound.
-
-
Weighing and Transfer :
-
When weighing the solid compound, do so within the chemical fume hood on a tared container.
-
Use appropriate tools (e.g., spatulas) to handle the solid, avoiding direct contact.
-
When transferring the compound, do so carefully to avoid generating dust or splashes.
-
-
During the Experiment :
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[3]
-
Liquid Waste : All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Management : Ensure all waste containers are properly sealed and stored in a designated secondary containment area until they can be collected by trained hazardous waste personnel.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
A spill kit appropriate for handling solid and liquid chemical spills should be readily available in the laboratory.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental scale and potential for exposure.
Caption: PPE selection workflow based on risk assessment.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- This compound | CAS 35813-68-4. AMERICAN ELEMENTS ®.
- Thiophene - Safety Data Sheet. Santa Cruz Biotechnology.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 2-Naphthol - Safety Data Sheet. Sigma-Aldrich.
- This compound | C13H10OS | CID 13128311. PubChem.
- 2-Thiophenemethanol - Safety Data Sheet. Fisher Scientific.
- Benzo[b]naphtho[2,1-d]thiophene SDS. ECHEMI.
- Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
